molecular formula C8H16ClN3O B104589 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 128225-38-7

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No.: B104589
CAS No.: 128225-38-7
M. Wt: 205.68 g/mol
InChI Key: MSCRZQUYAZXXTH-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride is a key chemical scaffold in medicinal chemistry research, particularly in the development and study of novel NLRP3 inflammasome inhibitors . The piperidin-4-yl moiety is recognized as a potential pharmacophore, making this compound a versatile intermediate for the design of biologically active molecules . Recent scientific investigations have utilized this core structure to create compounds that demonstrate potent inhibition of NLRP3-dependent pyroptosis and IL-1β release in cellular models such as LPS/ATP-stimulated human macrophages . The research value of this compound lies in its application for probing the NLRP3 inflammasome, a critical cytosolic pattern recognition receptor implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Derived compounds based on this scaffold have been shown to reduce the ATPase activity of the human recombinant NLRP3 protein, suggesting a mechanism of action that may involve preventing the conformational changes necessary for NLRP3 activation and oligomerization . This compound is intended for research purposes only, providing scientists with a valuable tool for exploring inflammatory pathways and developing new therapeutic strategies.

Properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRZQUYAZXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128225-38-7
Record name 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride
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Foundational & Exploratory

Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a detailed, two-step experimental protocol, presents illustrative quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the imidazolidin-2-one ring on a protected piperidine core, followed by the deprotection and formation of the hydrochloride salt in the second step. This strategy utilizes commercially available starting materials and employs robust chemical transformations.

The proposed synthetic pathway begins with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). This starting material is first reacted with 2-chloroethyl isocyanate to form the intermediate N-(tert-butoxycarbonyl)-1-(4-(3-(2-chloroethyl)ureido)piperidin-1-yl)ethan-1-one. This urea derivative then undergoes an intramolecular cyclization under basic conditions to yield tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid, which concurrently forms the desired hydrochloride salt of the product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

This procedure details the formation of the imidazolidin-2-one ring on the N-Boc protected piperidine scaffold.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • 2-Chloroethyl isocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Urea Formation: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The solution is cooled to 0 °C in an ice bath. 2-Chloroethyl isocyanate (1.1 eq) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Urea Intermediate: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-chloroethyl)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)urea, which can be used in the next step without further purification or purified by column chromatography if necessary.

  • Intramolecular Cyclization: The crude urea intermediate is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C, and sodium hydride (1.5 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.

Materials:

  • tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Deprotection: tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of methanol. To this solution, a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl) is added at room temperature.

  • Reaction Monitoring and Product Precipitation: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection is monitored by TLC. The product, this compound, is expected to precipitate out of the solution as a white solid.

  • Isolation and Purification: The precipitate is collected by vacuum filtration. The solid is washed with a small amount of cold diethyl ether to remove any non-polar impurities. The product is then dried under vacuum to yield the final this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if further purification is required.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
Step 1
tert-Butyl 4-aminopiperidine-1-carboxylate200.280.051.0
2-Chloroethyl isocyanate105.520.0551.1
Triethylamine101.190.061.2
Sodium Hydride (60%)40.00 (as 100%)0.0751.5
Step 2
tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate269.350.041.0
4 M HCl in Dioxane36.46 (HCl)0.205.0

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylateC₁₃H₂₃N₃O₃269.3575-85White to off-white solid
This compoundC₈H₁₆ClN₃O205.6990-98White crystalline solid

Visualization

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Start tert-Butyl 4-aminopiperidine-1-carboxylate Intermediate_Urea 1-(2-Chloroethyl)-3-(1-(tert-butoxycarbonyl) piperidin-4-yl)urea Start->Intermediate_Urea 1. 2-Chloroethyl isocyanate, TEA, DCM 2. Work-up Intermediate_Cyclized tert-Butyl 4-(2-oxoimidazolidin-1-yl) piperidine-1-carboxylate Intermediate_Urea->Intermediate_Cyclized NaH, THF Intramolecular Cyclization Final_Product 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride Intermediate_Cyclized->Final_Product 4 M HCl in Dioxane Deprotection & Salt Formation

Figure 1: Synthetic pathway for this compound.
Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Deprotection and Salt Formation A Urea Formation: React N-Boc-4-aminopiperidine with 2-chloroethyl isocyanate B Work-up: Isolate crude urea intermediate A->B C Cyclization: Treat urea with NaH in THF B->C D Quenching & Extraction C->D E Purification: Silica Gel Chromatography D->E F Characterize Intermediate E->F G Deprotection: Treat with HCl in Dioxane F->G Proceed with pure intermediate H Isolation: Filter precipitated product G->H I Purification: Wash with diethyl ether / Recrystallize H->I J Characterize Final Product I->J

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-4-yl)imidazolidin-2-one HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride (HCl). While experimental data for this specific salt is limited in publicly available literature, this document compiles predicted values, information on its free base, and detailed, adaptable experimental protocols for its characterization. The guide also explores the broader biological context of related piperidine and imidazolidinone structures, offering insights into potential areas of investigation. Included are a proposed synthetic workflow and an illustrative signaling pathway, visualized with Graphviz diagrams, to provide a practical framework for researchers.

Chemical Identity and Structure

1-(Piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound featuring a piperidine ring linked to an imidazolidin-2-one moiety. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the piperidine nitrogen, which generally enhances aqueous solubility.

Chemical Structure:

  • Free Base: 1-(Piperidin-4-yl)imidazolidin-2-one

  • HCl Salt: this compound

Molecular Formula:

  • Free Base: C₈H₁₅N₃O[1][2]

  • HCl Salt: C₈H₁₆ClN₃O[3]

Molecular Weight:

  • Free Base: 169.22 g/mol [4]

  • HCl Salt: 205.69 g/mol [3]

CAS Numbers:

  • Free Base: 52210-86-3[4]

  • HCl Salt: 128225-38-7[3]

Synonyms:

  • 1-(4-Piperidinyl)-2-imidazolidinone

  • 1-(Piperidin-4-yl)imidazolidin-2-one[4]

Physicochemical Properties

Quantitative experimental data for 1-(Piperidin-4-yl)imidazolidin-2-one HCl is scarce in the reviewed literature. The following table summarizes available predicted data for the free base and key properties for the HCl salt that would require experimental determination.

PropertyValueSource/MethodNotes
Molecular Weight 205.69 g/mol CalculatedFor the HCl salt.[3]
Melting Point Data not availableExperimental (e.g., Capillary Method)Expected to be a crystalline solid.
Aqueous Solubility Data not availableExperimental (e.g., Shake-Flask Method)Expected to have higher solubility than the free base.
pKa Data not availableExperimental (e.g., Potentiometric Titration, NMR)The piperidine nitrogen is expected to be the most basic center.
LogP (Octanol/Water) -0.22 (Predicted)ChemSrc[4]For the free base. A negative value indicates hydrophilicity.
XlogP (Predicted) -0.5 (Predicted)PubChemLite[2]For the free base. Reinforces the hydrophilic nature.
Boiling Point 388.3 ± 31.0 °C at 760 mmHg (Predicted)ChemSrc[4]For the free base.
Density 1.1 ± 0.1 g/cm³ (Predicted)ChemSrc[4]For the free base.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key physicochemical properties of 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Proposed Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one

The synthesis of the title compound can be approached through a multi-step process starting from 4-aminopiperidine. The following is a representative protocol based on established methods for the formation of imidazolidin-2-ones.[5][6]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reaction with 2-Chloroethyl isocyanate cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection A 4-Aminopiperidine B tert-butyl (piperidin-4-yl)carbamate A->B Protection Boc2O Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA), DCM D tert-butyl (1-(N-(2-chloroethyl)carbamoyl)piperidin-4-yl)carbamate B->D Urea Formation C 2-Chloroethyl isocyanate E tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate D->E Cyclization Base Strong Base (e.g., NaH) DMF F 1-(Piperidin-4-yl)imidazolidin-2-one HCl E->F Boc Removal Acid HCl in Dioxane

Caption: Proposed synthetic workflow for 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Methodology:

  • Protection: 4-Aminopiperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to protect the piperidine nitrogen.

  • Urea Formation: The resulting Boc-protected aminopiperidine is then reacted with 2-chloroethyl isocyanate to form a urea intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization facilitated by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to form the imidazolidin-2-one ring.

  • Deprotection: The Boc protecting group is removed using a strong acid, such as hydrochloric acid in dioxane, to yield the final product, 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Determination of Melting Point

Apparatus: Calibrated melting point apparatus (e.g., Büchi M-560), capillary tubes. Procedure:

  • A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus: Vials with screw caps, orbital shaker, constant temperature bath, centrifuge, analytical balance, HPLC-UV or LC-MS system. Procedure:

  • An excess amount of 1-(Piperidin-4-yl)imidazolidin-2-one HCl is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The vial is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV) against a standard curve.

Determination of pKa (NMR Spectroscopy Method)

This method relies on monitoring the chemical shift changes of specific protons in the molecule as a function of pH.[7] Apparatus: NMR spectrometer, pH meter, standardized solutions of HCl and NaOH. Procedure:

  • A solution of the compound is prepared in D₂O or a mixture of H₂O/D₂O.

  • The initial pH of the solution is adjusted to a low value (e.g., pH 1-2) using a standardized HCl solution.

  • A ¹H NMR spectrum is acquired, and the chemical shifts of protons close to the basic centers are recorded.

  • The pH of the solution is incrementally increased by adding small aliquots of a standardized NaOH solution. A ¹H NMR spectrum is recorded after each addition, along with the precise pH measurement.

  • This process is continued until a high pH (e.g., pH 12-13) is reached.

  • The chemical shift (δ) of a selected proton is plotted against the pH.

  • The resulting titration curve is fitted to the Henderson-Hasselbalch equation, and the inflection point of the curve corresponds to the pKa value.

Biological and Pharmacological Context

While 1-(Piperidin-4-yl)imidazolidin-2-one itself is primarily documented as a synthetic intermediate, the piperidin-4-one and imidazolidinone scaffolds are present in numerous biologically active molecules.[1][4][8] Derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

Potential Signaling Pathway Interactions

No direct biological targets or signaling pathway modulations have been reported for 1-(Piperidin-4-yl)imidazolidin-2-one. However, structurally related compounds have been identified as potent inhibitors of key signaling pathways implicated in disease. For instance, a compound featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core, which is structurally analogous to the title compound, has been developed as an inhibitor of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β, playing a critical role in inflammatory diseases.

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, which represents a potential, though unconfirmed, area of investigation for compounds with a similar scaffold.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation (Priming Signal) TLR4->NFkB Signal 1 NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulation Pro_IL1B Pro-IL-1β / Pro-IL-18 (Transcription) NFkB->Pro_IL1B NLRP3_active NLRP3 Inflammasome (ASC, Pro-caspase-1) NLRP3_inactive->NLRP3_active IL1B Mature IL-1β / IL-18 Pro_IL1B->IL1B Cleavage by Casp-1 Stimuli Activation Stimuli (e.g., ATP, K+ efflux) Stimuli->NLRP3_active Signal 2 Casp1 Active Caspase-1 NLRP3_active->Casp1 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces Inhibitor Potential Inhibition Site (e.g., by related compounds) Inhibitor->NLRP3_active

Caption: Illustrative diagram of the NLRP3 inflammasome signaling pathway.

Conclusion

1-(Piperidin-4-yl)imidazolidin-2-one HCl is a chemical entity with established use as a synthetic building block. While its own physicochemical and biological properties are not extensively documented, this guide provides a foundational framework for its study. The presented predicted data, along with detailed experimental protocols, offer a clear path for researchers to undertake a thorough characterization. Furthermore, the biological activities of related scaffolds suggest that this compound and its derivatives could be of interest in various therapeutic areas, warranting further investigation into their pharmacological profiles. The immediate focus for future work should be the experimental determination of the core physicochemical properties outlined in this guide.

References

An In-depth Technical Guide to 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128225-38-7

Disclaimer: Publicly available information on the specific compound 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride (CAS 128225-38-7) is limited. This guide provides a comprehensive overview based on the general properties of the imidazolidin-2-one scaffold, established synthesis protocols for related compounds, and the biological activities of structurally similar molecules. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The imidazolidin-2-one ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and FDA-approved drugs.[1] These cyclic urea derivatives are key components in pharmaceuticals with diverse therapeutic applications, including antiviral, antimicrobial, and anticancer agents.[2][3] The incorporation of a piperidine moiety, another crucial pharmacophore in drug discovery, suggests that this compound may possess noteworthy pharmacological properties.[4] This guide delves into the physicochemical characteristics, potential synthetic routes, and plausible biological activities of this compound, drawing parallels from closely related structures.

Physicochemical and Structural Data

Detailed experimental data for this compound is not extensively reported in the public domain. The following table summarizes its basic identifiers and predicted properties.

PropertyValueSource
CAS Number 128225-38-7N/A
Molecular Formula C₈H₁₆ClN₃O[5]
Molecular Weight 205.69 g/mol [5]
Predicted XlogP -0.5[5]
Monoisotopic Mass 169.1215 Da[5]

Synthesis and Experimental Protocols

General Synthetic Workflow

A representative synthesis could involve the reaction of a suitably protected 4-aminopiperidine derivative with a precursor that provides the two-carbon backbone of the imidazolidinone ring, followed by cyclization. An alternative is the reaction of N-(2-aminoethyl)piperidin-4-amine with a carbonylating agent.

G cluster_0 General Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one start Starting Materials: - 4-Aminopiperidine derivative - Ethylene oxide or equivalent step1 Formation of N-(2-hydroxyethyl)piperidin-4-amine start->step1 Alkylation step2 Conversion of hydroxyl to a leaving group (e.g., tosylate) step1->step2 Activation step3 Intramolecular cyclization with a protected amine step2->step3 Cyclization step4 Introduction of the urea carbonyl (e.g., with phosgene or CDI) step3->step4 Carbonylation step5 Deprotection step4->step5 final Final Product: 1-(Piperidin-4-yl)imidazolidin-2-one step5->final hcl_salt Formation of Hydrochloride Salt final->hcl_salt Acidification

A plausible synthetic workflow for 1-(Piperidin-4-yl)imidazolidin-2-one.
Representative Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an imidazolidin-2-one from a 1,2-diamine, which could be adapted for the target compound.

  • Diamine Synthesis: A protected 4-aminopiperidine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding N-(piperidin-4-yl)ethane-1,2-diamine.

  • Cyclization: The resulting diamine is dissolved in a solvent such as dichloromethane. To this solution, a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is added portion-wise at room temperature.[2] The reaction mixture is stirred overnight.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Potential Biological Activity and Signaling Pathways

The imidazolidin-2-one scaffold is a component of various pharmacologically active molecules.[1] Derivatives have been investigated for their potential as inhibitors of various enzymes and receptors. For instance, some imidazolidin-2-one derivatives have shown activity as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[6]

Plausible Mechanism of Action: NLRP3 Inflammasome Inhibition

Given that structurally related compounds, such as certain 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones, have been identified as NLRP3 inflammasome inhibitors, it is plausible that 1-(piperidin-4-yl)imidazolidin-2-one could exhibit similar activity.[6] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammation.

G cluster_0 NLRP3 Inflammasome Signaling Pathway PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Inhibitor 1-(Piperidin-4-yl)imidazolidin-2-one (Hypothesized Inhibitor) Inhibitor->NLRP3 Inhibition

Hypothesized inhibition of the NLRP3 inflammasome signaling pathway.

Therapeutic Potential and Future Directions

The structural motifs present in this compound suggest potential for therapeutic applications in areas where related compounds have shown promise, such as inflammatory diseases, viral infections, and oncology.[2][3] However, without specific biological data, its therapeutic potential remains speculative.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic route and full analytical characterization of the compound.

  • In Vitro Biological Screening: Evaluation of its activity against a panel of relevant biological targets, such as kinases, proteases, and receptors, to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the structural requirements for any observed biological activity and to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in medicinal chemistry. While specific data on this compound is sparse, this guide provides a framework for understanding its potential properties and for directing future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Structure Elucidation of 1-(Piperidin-4-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(Piperidin-4-yl)imidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. This document details a plausible synthetic route, outlines key experimental protocols for its characterization, and presents a thorough analysis of its spectroscopic data.

Molecular Structure and Properties

1-(Piperidin-4-yl)imidazolidin-2-one is composed of a piperidine ring linked via its 4-position to the nitrogen atom of an imidazolidin-2-one ring.

Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)imidazolidin-2-one

PropertyValueSource
CAS Number 52210-86-3ChemSrc[1]
Molecular Formula C₈H₁₅N₃OChemSrc[1]
Molecular Weight 169.22 g/mol ChemSrc[1]
Predicted XlogP -0.5PubChem[2]
Monoisotopic Mass 169.1215 DaPubChem[2]

Synthesis

A plausible and efficient method for the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one involves a two-step process starting from commercially available reagents. The synthesis begins with the protection of 4-aminopiperidine, followed by cyclization to form the imidazolidin-2-one ring.

Diagram 1: Synthetic Pathway for 1-(Piperidin-4-yl)imidazolidin-2-one

Synthetic_Pathway Synthetic Pathway for 1-(Piperidin-4-yl)imidazolidin-2-one cluster_0 Step 1: Boc Protection cluster_1 Step 2: Imidazolidinone Ring Formation cluster_2 Step 3: Deprotection A 4-Aminopiperidine C tert-Butyl 4-aminopiperidine-1-carboxylate A->C Et₃N, DCM B Di-tert-butyl dicarbonate (Boc)₂O E Intermediate C->E K₂CO₃, DMF D 2-(Boc-amino)ethyl bromide F 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)imidazolidin-2-one E->F NaH, THF G 1-(Piperidin-4-yl)imidazolidin-2-one F->G TFA, DCM Structure_Elucidation_Workflow Structure Elucidation Workflow for 1-(Piperidin-4-yl)imidazolidin-2-one cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_confirmation Structure Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Structure Elucidated Structure MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR COSY COSY H_NMR->COSY Proton-Proton Correlations HSQC HSQC C_NMR->HSQC Proton-Carbon Correlations COSY->Structure HSQC->Structure Fragmentation_Pathway Proposed ESI-MS Fragmentation of 1-(Piperidin-4-yl)imidazolidin-2-one M_plus_H [M+H]⁺ m/z = 170 Fragment1 m/z = 113 M_plus_H->Fragment1 - C₂H₅N₂O Fragment2 m/z = 84 M_plus_H->Fragment2 - C₃H₅N₃O Fragment3 m/z = 56 Fragment2->Fragment3 - C₂H₄

References

An In-depth Technical Guide to the Mechanism of Action of 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core mechanism of action for a specific class of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives. Current research compellingly indicates that these compounds, particularly those with a fused benzo[d]imidazole-2-one scaffold, function as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action for the studied 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives is the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers a cascade of inflammatory events. This includes the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.[1]

These derivatives have been shown to effectively suppress two key downstream events of NLRP3 activation: IL-1β release and pyroptosis.[2] Furthermore, selected compounds from this class have been demonstrated to directly interact with the NLRP3 protein and inhibit its ATPase activity, which is crucial for its activation.[2]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[3]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Site of Inhibition LPS LPS/PAMPs/DAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ NLRP3 & Pro-IL-1β mRNA NFkB->Transcription pro_IL1b Pro-IL-1β ATP ATP/Toxins/Crystals NLRP3_protein NLRP3 Protein ATP->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b cleavage pro_GSDMD Gasdermin D (GSDMD) Casp1->pro_GSDMD cleavage IL1b Mature IL-1β Release pro_IL1b->IL1b GSDMD_pore GSDMD Pore Formation pro_GSDMD->GSDMD_pore Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis Inhibitor 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives Inhibitor->NLRP3_protein Inhibits ATPase Activity

Figure 1: NLRP3 Inflammasome Activation Pathway and Site of Inhibition.

Quantitative Data on Biological Activity

The inhibitory activity of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has been quantified through various in vitro assays. The following tables summarize the key findings for representative compounds from a study by Gastaldi et al. (2021).[2]

Table 1: Inhibition of IL-1β Release in LPS/ATP-stimulated THP-1 Macrophages

CompoundIC50 (µM) for IL-1β Release Inhibition
9 1.8 ± 0.2
13 1.9 ± 0.3
18 4.2 ± 0.5

Table 2: Inhibition of NLRP3-dependent Pyroptosis in THP-1 Macrophages

Compound% Inhibition of Pyroptosis at 10 µM
9 47.9 ± 3.5
13 41.8 ± 4.1
18 35.6 ± 2.9

Table 3: Inhibition of Human Recombinant NLRP3 ATPase Activity

Compound (at 100 µM)% Inhibition of NLRP3 ATPase Activity
9 ~40%
13 ~35%
18 ~30%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

IL-1β Release Assay in THP-1 Macrophages

This assay quantifies the amount of IL-1β released from macrophages following inflammasome activation, and the inhibitory effect of the test compounds.

Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

  • The PMA-containing medium is then replaced with fresh medium, and the cells are allowed to rest for 24 hours.

Inflammasome Activation and Inhibition:

  • Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

  • Following priming, the cells are treated with various concentrations of the 1-(piperidin-4-yl)imidazolidin-2-one derivatives for 30 minutes.

  • The NLRP3 inflammasome is then activated by adding 5 mM ATP for 45 minutes (Signal 2).

  • The cell culture supernatants are collected.

Quantification of IL-1β:

  • The concentration of IL-1β in the collected supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength using a microplate reader.

  • The percentage of inhibition is calculated by comparing the IL-1β levels in compound-treated wells to those in vehicle-treated control wells. The IC50 values are then determined from the dose-response curves.

IL1b_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: THP-1 Monocytes seed Seed in 96-well plate start->seed pma Differentiate with PMA (3h) seed->pma rest Rest for 24h pma->rest prime Prime with LPS (4h) rest->prime inhibit Add Test Compound (30 min) prime->inhibit activate Activate with ATP (45 min) inhibit->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β via ELISA collect->elisa calculate Calculate % Inhibition & IC50 elisa->calculate

Figure 2: Experimental Workflow for IL-1β Release Assay.
Pyroptosis Inhibition Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium as an indicator of cell membrane damage during pyroptosis.

Cell Preparation and Treatment:

  • THP-1 cells are differentiated and primed with LPS as described in the IL-1β release assay protocol.

  • The primed cells are then treated with the test compounds at the desired concentrations for 30 minutes.

  • Inflammasome activation and pyroptosis are induced by the addition of 5 mM ATP for 45 minutes.

LDH Measurement:

  • The 96-well plate is centrifuged to pellet the cells and debris.

  • An aliquot of the supernatant from each well is transferred to a new plate.

  • The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. This is typically a colorimetric assay where LDH activity leads to a change in absorbance.

  • The absorbance is measured using a microplate reader.

  • The percentage of pyroptosis inhibition is calculated relative to the LDH release in vehicle-treated control cells.

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the effect of the compounds on the ATPase activity of recombinant NLRP3 protein.

Assay Procedure:

  • Recombinant human NLRP3 protein is incubated in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • The test compounds are added to the reaction mixture at the desired concentrations.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The mixture is incubated to allow for ATP hydrolysis by NLRP3.

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a phosphate detection reagent, such as a Malachite Green-based reagent.

  • The absorbance is read, and the percentage of inhibition of NLRP3 ATPase activity is calculated by comparing the results from compound-treated reactions to vehicle-treated controls.

Conclusion

The available scientific literature strongly supports that the core mechanism of action for 1-(Piperidin-4-yl)imidazolidin-2-one derivatives, specifically the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one subclass, is the inhibition of the NLRP3 inflammasome. These compounds effectively suppress key downstream inflammatory events, including IL-1β release and pyroptosis, and have been shown to directly inhibit the ATPase activity of the NLRP3 protein. This targeted mechanism of action makes them promising candidates for the development of novel anti-inflammatory therapeutics for a range of NLRP3-driven diseases. Further research into the broader class of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives is warranted to explore if this mechanism is conserved and to identify other potential biological targets.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Piperidinyl Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of piperidinyl imidazolidinone compounds, a promising class of heterocyclic molecules with diverse therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways to facilitate further investigation and development of this important chemical scaffold.

Introduction

Piperidinyl imidazolidinone derivatives have emerged as a significant area of interest in medicinal chemistry due to their wide range of pharmacological activities. The inherent structural features of the piperidine and imidazolidinone rings allow for diverse substitutions, leading to compounds with potent and selective biological effects. These activities span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will explore the key biological activities of these compounds and the methodologies used to elucidate them.

Key Biological Activities and Quantitative Data

The biological evaluation of piperidinyl imidazolidinone compounds has revealed significant activity in several key areas. The following tables summarize the quantitative data from various screening assays, providing a comparative overview of the potency of these derivatives.

Anticancer Activity

Piperidinyl imidazolidinone derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineIC50 (µM)Reference
imidazolidindionedioxime Pt(II) Complex MDA-MB-23124.5[1]
7g (thiazolidinone-isatin hybrid) A54940[2]
7g (thiazolidinone-isatin hybrid) MCF-740[2]
7g (thiazolidinone-isatin hybrid) PC350[2]
Compound 28 (thiazolidin-4-one) HeLa3.2 ± 0.5[3]
Compound 28 (thiazolidin-4-one) MCF-72.1 ± 0.5[3]
Compound 28 (thiazolidin-4-one) LNCaP2.9 ± 0.3[3]
Compound 28 (thiazolidin-4-one) A5494.6 ± 0.8[3]
Compound 7 (thiazolidin-4-one) MV4-11 (Leukemia)3.4[3]
Compound 7 (thiazolidin-4-one) K562 (Leukemia)0.75[3]
Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Piperidinyl imidazolidinone and related structures have shown promising activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9h (oxazolidinone derivative) S. aureus0.25-1[4]
Compound 9h (oxazolidinone derivative) MRSA0.25-1[4]
Compound 9h (oxazolidinone derivative) MSSA0.25-1[4]
Compound 9h (oxazolidinone derivative) LREF0.25-1[4]
Compound 9h (oxazolidinone derivative) VRE0.25-1[4]
Compound 21d (oxazolidinone derivative) S. pneumoniae (ATCC 49619)Similar to Linezolid
Compound 17f (imidazolidinone derivative) E. coli12.5[5]
Compound 17f (imidazolidinone derivative) S. aureus12.5[5]
Compound 17t (imidazolidinone derivative) E. coli6.25[5]
Compound 17t (imidazolidinone derivative) S. aureus6.25[5]
Anti-HIV Activity (CCR5 Antagonism)

Certain piperidinyl imidazolidinone derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of M-tropic strains of HIV-1 into host cells.

Compound ClassTargetActivityReference
Imidazolidinyl-piperidinyl-benzoic acids CCR5Potent Antagonists[6]
Anti-inflammatory Activity (NLRP3 Inhibition)

Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Compound ClassTargetActivityReference
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 InflammasomeInhibition of pyroptosis and IL-1β release[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible screening of biological activity. The following sections outline the methodologies for key assays cited in this guide.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility - Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[10][11]

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of yeast and molds can be determined using a broth microdilution method adapted for fungi.[12][13]

  • Inoculum Preparation: A standardized fungal inoculum is prepared from a fresh culture. For yeasts, the concentration is adjusted to 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For some antifungals, a 50% reduction in growth (MIC-2) is considered the endpoint.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[14][15]

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can indicate apoptosis through nuclear condensation and fragmentation.[16][17]

  • Cell Treatment and Fixation: Cells grown on coverslips are treated with the test compound, then washed with PBS and fixed with 4% paraformaldehyde.

  • Permeabilization: The fixed cells are permeabilized with a detergent such as 0.1% Triton X-100 to allow DAPI to enter the nucleus.

  • DAPI Staining: The cells are incubated with a DAPI staining solution.

  • Microscopy: The stained cells are visualized under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of piperidinyl imidazolidinone compounds requires knowledge of the biological pathways they modulate. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperidinyl Imidazolidinone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening Library of Compounds dose_response Dose-Response Assays (IC50 / MIC Determination) primary_screening->dose_response moa_assays Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis, Enzyme Inhibition) dose_response->moa_assays Active Compounds pathway_analysis Signaling Pathway Analysis moa_assays->pathway_analysis toxicity In Vivo Toxicity Studies moa_assays->toxicity Lead Compounds efficacy In Vivo Efficacy Models toxicity->efficacy

Figure 1. General experimental workflow for the screening of piperidinyl imidazolidinone compounds.

ccr5_pathway gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 Binds ccr5 CCR5 Co-receptor cd4->ccr5 Conformational Change & Binding fusion Membrane Fusion ccr5->fusion no_entry Viral Entry Blocked ccr5->no_entry compound Piperidinyl Imidazolidinone (CCR5 Antagonist) compound->ccr5 Blocks entry Viral Entry fusion->entry

Figure 2. Mechanism of action of CCR5 antagonists in blocking HIV-1 entry.

nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation pamps_damps1 PAMPs / DAMPs tlr TLR pamps_damps1->tlr nfkb NF-κB Activation tlr->nfkb pro_il1b Pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b caspase1 Caspase-1 Activation pro_il1b->caspase1 pamps_damps2 PAMPs / DAMPs k_efflux K+ Efflux pamps_damps2->k_efflux nlrp3_assembly NLRP3 Inflammasome Assembly k_efflux->nlrp3_assembly nlrp3_assembly->caspase1 il1b_release IL-1β Release & Pyroptosis caspase1->il1b_release Cleavage of Pro-IL-1β compound Piperidinyl Imidazolidinone (NLRP3 Inhibitor) compound->nlrp3_assembly Inhibits

Figure 3. The NLRP3 inflammasome activation pathway and point of inhibition.

Conclusion

Piperidinyl imidazolidinone compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy against a range of challenging diseases underscores the importance of continued research and development in this area. This technical guide provides a foundational resource for scientists engaged in the screening and characterization of these compounds, offering standardized protocols, a summary of key biological data, and a visual representation of their mechanisms of action. It is anticipated that the information contained herein will facilitate the discovery of new and more potent therapeutic agents based on the piperidinyl imidazolidinone core structure.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-(Piperidin-4-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Piperidin-4-yl)imidazolidin-2-one. These predictions are derived from typical values for similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 3.5 - 3.8Multiplet1HPiperidine C4-H
~ 3.3 - 3.5Triplet4HImidazolidinone -CH₂-N-CH₂-
~ 2.9 - 3.1Multiplet2HPiperidine C2-Hₑ, C6-Hₑ (axial)
~ 2.5 - 2.7Multiplet2HPiperidine C2-Hₐ, C6-Hₐ (equatorial)
~ 1.7 - 1.9Multiplet2HPiperidine C3-Hₑ, C5-Hₑ (axial)
~ 1.4 - 1.6Multiplet2HPiperidine C3-Hₐ, C5-Hₐ (equatorial)
~ 5.0 - 6.0Broad Singlet1HImidazolidinone N-H
~ 1.5 - 2.5Broad Singlet1HPiperidine N-H

Note: Chemical shifts are referenced to a standard solvent signal. The exact shifts and multiplicities will depend on the solvent used and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~ 163 - 165Imidazolidinone C=O
~ 55 - 60Piperidine C4
~ 45 - 50Piperidine C2, C6
~ 40 - 45Imidazolidinone C4, C5
~ 30 - 35Piperidine C3, C5

Note: The chemical shift of the carbonyl carbon is a key identifier for the imidazolidin-2-one moiety.[1]

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, BroadN-H Stretch (Piperidine & Imidazolidinone)
~ 2850 - 2950StrongC-H Stretch (Aliphatic)
~ 1690 - 1710StrongC=O Stretch (Urea)[1]
~ 1450 - 1480MediumC-H Bend (Methylene)
~ 1250 - 1350MediumC-N Stretch

Note: The strong absorption band in the region of 1700 cm⁻¹ is characteristic of the carbonyl group in the imidazolidin-2-one ring.[1]

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
169.13[M]⁺ (Molecular Ion)
170.14[M+H]⁺ (Protonated Molecule)
Common FragmentsFragments resulting from α-cleavage of the piperidine ring, and cleavage of the bond between the two ring systems.

Note: The fragmentation pattern in mass spectrometry is highly dependent on the ionization technique used (e.g., EI, ESI). Alpha-cleavage is a common fragmentation pathway for piperidine derivatives under Electron Ionization (EI).[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like 1-(Piperidin-4-yl)imidazolidin-2-one.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry vial.[3]

    • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • Gently agitate the vial to dissolve the sample completely.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of at least 4 cm.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is common to simplify the spectrum.[4]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.[5]

    • Lower the press arm to apply firm and even pressure to the sample.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[7]

2.3. Mass Spectrometry (MS)

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to achieve a stable ion signal.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like 1-(Piperidin-4-yl)imidazolidin-2-one.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir FT-IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Discovery and Development of Novel Imidazolidinone-Based MDM2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers with wild-type p53, its function is abrogated by the overexpression of its key negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its degradation via the proteasome and inhibiting its transcriptional activity.[2][3] The disruption of the MDM2-p53 protein-protein interaction (PPI) with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 and induce tumor cell death.[2][4] Among the various chemical scaffolds explored, imidazolidinone-based compounds have emerged as a promising class of potent and selective MDM2 inhibitors.[2] This technical guide provides an in-depth overview of the discovery and development of novel imidazolidinone-based MDM2 inhibitors, with a focus on their synthesis, mechanism of action, and preclinical evaluation.

Synthesis of Imidazolidinone-Based MDM2 Inhibitors

A novel series of 4-imidazolidinone-containing compounds has been synthesized and identified as potent inhibitors of the MDM2/p53 interaction.[2] The general synthetic route involves a multi-step process, which is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. The core imidazolidinone scaffold is typically constructed through cyclization reactions, followed by the introduction of various substituents to optimize binding affinity and cellular activity.

Mechanism of Action and Signaling Pathway

Imidazolidinone-based inhibitors act by binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[2] This disruption leads to the stabilization and accumulation of p53 protein in the nucleus.[2] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop).[1][5] The induction of p21 leads to cell cycle arrest, while the activation of other pro-apoptotic genes, such as PUMA and Bax, triggers apoptosis.[6]

MDM2_p53_Pathway cluster_cytoplasm Cytoplasm p53_active p53 (active) p21_gene p21 gene p53_active->p21_gene activates MDM2_gene MDM2 gene p53_active->MDM2_gene activates Apoptosis Apoptosis p53_active->Apoptosis MDM2_n MDM2 MDM2_n->p53_active inhibits p21_mRNA p21 mRNA p21_gene->p21_mRNA transcription MDM2_mRNA MDM2 mRNA MDM2_gene->MDM2_mRNA transcription p21_protein p21 protein p21_mRNA->p21_protein translation MDM2_c MDM2 MDM2_mRNA->MDM2_c translation p53_inactive p53 (inactive) proteasome Proteasome p53_inactive->proteasome degradation MDM2_c->p53_inactive ubiquitination Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest inhibitor Imidazolidinone Inhibitor inhibitor->MDM2_c inhibits

Caption: MDM2-p53 signaling pathway and the mechanism of action of imidazolidinone-based inhibitors.

Drug Discovery and Development Workflow

The discovery of novel imidazolidinone-based MDM2 inhibitors typically follows a structured workflow, from initial hit identification to preclinical candidate selection.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., FP Assay) Hit_Ident Hit Identification HTS->Hit_Ident Lead_Gen Lead Generation (Synthesis of Analogs) Hit_Ident->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Evaluation (Cell Viability, Western Blot, qPCR) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Candidate Selection ADMET->Candidate

Caption: A typical workflow for the discovery and development of imidazolidinone-based MDM2 inhibitors.

Data Presentation

The following tables summarize the quantitative data for a series of novel 4-imidazolidinone-containing compounds and a reference MDM2 inhibitor.[2][7]

Table 1: In Vitro Activity of Imidazolidinone-Based MDM2 Inhibitors [2]

CompoundMDM2 IC50 (μM)HCT-116 IC50 (μM)MOLM-13 IC50 (μM)
2 (TB114) 0.08 ± 0.010.35 ± 0.030.15 ± 0.01
22 0.09 ± 0.010.42 ± 0.050.18 ± 0.02
Nutlin-3a 0.15 ± 0.020.78 ± 0.060.45 ± 0.03

Table 2: Binding Affinity and Cellular Activity of a Potent Spirooxindole MDM2 Inhibitor (MI-888) [7]

CompoundMDM2 Ki (nM)SJSA-1 IC50 (μM)RS4;11 IC50 (μM)HCT-116 p53+/+ IC50 (μM)HCT-116 p53-/- IC50 (μM)
MI-888 0.44 ± 0.080.09 ± 0.010.05 ± 0.010.092>10

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay for MDM2/p53 Interaction

This assay is used to quantify the inhibition of the MDM2-p53 interaction by test compounds.[4][8]

  • Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

  • Materials:

    • Recombinant human MDM2 protein

    • Fluorescently labeled p53 peptide (e.g., with 5-FAM)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 384-well black plates

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the MDM2 protein and the fluorescent p53 peptide to the wells of the 384-well plate.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the fluorescence polarization using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.[9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MOLM-13)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for p53 and p21

This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21, upon treatment with MDM2 inhibitors.[6][11]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against p53 and p21.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies.

    • Wash the membrane and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the protein levels to a loading control.

Quantitative Real-Time PCR (qPCR) for p21 and MDM2 mRNA

qPCR is used to measure the changes in the mRNA expression levels of p53 target genes, such as p21 and MDM2.[5]

  • Principle: Total RNA is extracted from cells and reverse-transcribed into cDNA. The cDNA is then used as a template for real-time PCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green).

  • Materials:

    • Treated and untreated cells

    • RNA extraction kit

    • DNase I

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for p21, MDM2, and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Protocol:

    • Isolate total RNA from cells and treat with DNase I.

    • Synthesize cDNA from the RNA template.

    • Set up the qPCR reaction with the cDNA, primers, and master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Conclusion

The discovery of novel imidazolidinone-based inhibitors of the MDM2-p53 interaction represents a significant advancement in the development of targeted cancer therapies. These compounds have demonstrated potent in vitro activity, effectively disrupting the MDM2-p53 interaction, stabilizing p53, and inducing cell death in cancer cells with wild-type p53. The detailed methodologies provided in this guide offer a comprehensive framework for the continued research and development of this promising class of anticancer agents. Further optimization of their pharmacokinetic properties and in vivo efficacy will be crucial for their successful translation into clinical candidates.

References

In Silico Modeling of 1-(Piperidin-4-yl)imidazolidin-2-one Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)imidazolidin-2-one scaffold is a key pharmacophore with demonstrated bioactivity across a range of therapeutic targets. Its structural motifs are present in numerous compounds investigated for antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies used to model the target binding of 1-(Piperidin-4-yl)imidazolidin-2-one and its derivatives. We will focus on its interaction with the NLRP3 inflammasome, a critical mediator of inflammation, for which derivatives of this scaffold have shown inhibitory activity.[3] This document details experimental protocols for key computational techniques, summarizes quantitative data, and provides visual representations of relevant pathways and workflows to guide researchers in the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Imidazolidin-2-one Scaffold

The imidazolidin-2-one core is a prevalent structural motif in a variety of biologically active compounds and FDA-approved drugs.[2] Its synthetic accessibility and the ability to readily introduce substitutions make it an attractive starting point for medicinal chemistry campaigns.[4][5] Computational studies, including Density Functional Theory (DFT), have been employed to understand the stability and reactivity of imidazolidin-2-one derivatives, aiding in the prediction of their pharmacokinetic properties and drug-like characteristics.[1][6]

Derivatives of the core structure, 1-(Piperidin-4-yl)imidazolidin-2-one, have been specifically investigated as potential inhibitors of the NLRP3 inflammasome, a key player in the innate immune response.[3] Understanding the molecular interactions between this scaffold and its biological targets through in silico modeling is crucial for optimizing potency, selectivity, and overall drug-like properties.

Primary Biological Target: NLRP3 Inflammasome

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) is a cytosolic pattern recognition receptor that, upon activation, assembles into a multi-protein complex known as the inflammasome.[3] This complex is responsible for the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

A pharmacophore-hybridization strategy combining the structure of a known acrylic acid derivative with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has led to the identification of novel NLRP3 inhibitors.[3] This suggests that the 1-(piperidin-4-yl)imidazolidin-2-one core can serve as a valuable scaffold for the design of new NLRP3-targeting anti-inflammatory agents.

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation."

NLRP3_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B Pro-IL-1β & Pro-IL-18 (inactive) NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β & IL-18 (active) pro_IL1B->IL1B Stimuli ATP, Toxins, Viral RNA K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation & Oligomerization K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1B->Inflammation Inhibitor 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives Inhibitor->NLRP3_active Inhibition

NLRP3 Inflammasome Activation Pathway

In Silico Modeling Workflow

The process of modeling the interaction between a small molecule like 1-(Piperidin-4-yl)imidazolidin-2-one and its target protein involves a series of computational steps. This workflow is designed to predict binding modes, estimate binding affinities, and understand the dynamics of the protein-ligand complex.

In_Silico_Workflow cluster_prep Preparation cluster_docking Binding Prediction cluster_dynamics Refinement and Analysis Protein_Prep Protein Structure Preparation (e.g., PDB: 6NPY for NLRP3) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Binding_Pose Prediction of Binding Pose & Scoring Docking->Binding_Pose MD_Sim Molecular Dynamics (MD) Simulation Binding_Pose->MD_Sim Top Scoring Poses Complex_Stability Analysis of Complex Stability (RMSD, RMSF) MD_Sim->Complex_Stability Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Lead_Opt Lead Optimization Binding_Energy->Lead_Opt Identify Key Interactions

References

Methodological & Application

Protocol for Dissolving 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the dissolution of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride, a critical step for ensuring accurate and reproducible results in in vitro assays. Due to the limited availability of specific public solubility data for this compound, this protocol outlines a systematic approach to determine its optimal solubility and prepare stable stock solutions for use in various experimental settings. Adherence to this protocol will enable researchers to establish a reliable method for preparing this compound for screening and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate dissolution strategy. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base.

Table 1: Physicochemical Properties of this compound and a Structurally Related Compound.

PropertyThis compound1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride[1]
CAS Number 128225-38-71354951-06-6
Molecular Formula C₈H₁₆ClN₃OC₉H₁₈ClN₃O
Molecular Weight 205.69 g/mol 219.71 g/mol
Predicted Solubility Higher solubility in aqueous solutions due to the hydrochloride salt form.Not specified.

Recommended Solvents and Materials

Solvents:

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Deionized Water

  • Ethanol, absolute

  • Phosphate-Buffered Saline (PBS)

Materials:

  • This compound powder

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filters (optional, for sterile applications)

Experimental Protocol: Determining Solubility and Preparing Stock Solutions

This protocol provides a step-by-step method to determine the solubility of this compound in common laboratory solvents and to prepare a concentrated stock solution.

4.1. Preliminary Solubility Assessment

The initial step is to determine the most suitable solvent for your specific in vitro assay. It is recommended to test solubility in DMSO, water, and ethanol.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.

  • Solvent Addition: Add a calculated volume of the first solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution Methods:

    • Vortexing: Vortex the tube vigorously for 1-2 minutes.

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle Warming: If necessary, warm the solution to 37°C for 10-15 minutes. Avoid excessive heat, which may degrade the compound.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration. If particles remain, the compound is not soluble at the tested concentration, and a lower concentration should be tested.

  • Repeat: Repeat steps 2-4 for the other solvents (water, ethanol).

4.2. Preparation of a Concentrated Stock Solution

Once a suitable solvent is identified, a concentrated stock solution can be prepared. DMSO is often a good initial choice for creating a high-concentration stock that can be further diluted in aqueous media for final assay concentrations.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolving: Add the chosen solvent to the compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Use the dissolution methods described in section 4.1 (vortexing, sonication, gentle warming) to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent solvent evaporation.

4.3. Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer.

  • Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your experiment.

  • Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

  • Precipitation Check: After diluting the stock solution into the aqueous assay buffer, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the concentration of the working solution is too high and should be reduced.

Data Presentation

The following table summarizes the recommended starting points for the solubility determination of this compound.

Table 2: Recommended Starting Concentrations for Solubility Testing.

SolventStarting Concentration RangeDissolution MethodObservations/Notes
DMSO 10 - 100 mMVortex, Sonicate, Gentle Warming (37°C)Often a good solvent for creating high-concentration stocks.
Water 1 - 20 mMVortex, SonicateAs a hydrochloride salt, it is expected to have some aqueous solubility.
Ethanol 1 - 50 mMVortex, SonicateMay be a suitable alternative to DMSO.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dissolution and preparation of this compound for in vitro assays.

Dissolution_Protocol Workflow for Compound Dissolution and Preparation cluster_prep Preparation cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Solvent (DMSO, Water, Ethanol) weigh->add_solvent dissolve Apply Dissolution Methods (Vortex, Sonicate, Warm) add_solvent->dissolve observe Observe for Dissolution dissolve->observe observe->add_solvent If Insoluble, Try Lower Conc. prep_stock Prepare Concentrated Stock observe->prep_stock If Soluble store_stock Aliquot and Store at -20°C / -80°C prep_stock->store_stock dilute Serially Dilute in Assay Buffer store_stock->dilute check_precip Check for Precipitation dilute->check_precip check_precip->dilute Precipitation Occurs, Reduce Concentration to_assay Use in In Vitro Assay check_precip->to_assay No Precipitation

Caption: Workflow for dissolving and preparing the compound.

References

Application of 1-(Piperidin-4-yl)imidazolidin-2-one in Neuroscience Research: A Scaffolding Perspective

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on the specific application of 1-(Piperidin-4-yl)imidazolidin-2-one in neuroscience is not extensively documented in publicly available scientific literature, the constituent chemical moieties—the imidazolidin-2-one core and the piperidin-4-yl group—are well-established pharmacophores in the development of centrally active agents. This document provides an overview of the potential applications of this compound based on the known neuropharmacological activities of its structural components, along with generalized experimental protocols and conceptual signaling pathways.

Introduction to the Pharmacological Significance of the Constituent Scaffolds

The molecule 1-(Piperidin-4-yl)imidazolidin-2-one combines two key structural motifs that are frequently found in drugs targeting the central nervous system (CNS).

The Imidazolidin-2-one Scaffold: This heterocyclic core is a component of various compounds with a range of biological activities. In the context of neuroscience, derivatives of the closely related imidazolidine-2,4-dione have been shown to possess anxiolytic and anticonvulsant properties[1]. The cyclic urea structure can act as a rigid scaffold to orient substituents in a specific three-dimensional arrangement, enabling precise interactions with biological targets such as receptors and enzymes.

The Piperidine Scaffold: Piperidine is a highly privileged scaffold in medicinal chemistry, particularly for CNS-active drugs[2]. Its saturated, non-aromatic nature allows for conformational flexibility, which can be crucial for optimal binding to target proteins. The piperidine nitrogen is basic and is often protonated at physiological pH, allowing for the formation of important ionic interactions with acidic residues in receptor binding pockets. This moiety is a common feature in a wide array of CNS drugs, including antipsychotics, antidepressants, and analgesics[2].

The combination of these two scaffolds in 1-(Piperidin-4-yl)imidazolidin-2-one suggests its potential as a lead structure for the discovery of novel neuroactive compounds.

Potential Therapeutic Applications in Neuroscience

Based on the activities of related compounds, 1-(Piperidin-4-yl)imidazolidin-2-one and its derivatives could be investigated for a variety of neuroscience applications, including:

  • Anxiolytic and Anticonvulsant Agents: Building upon the known activities of imidazolidine-dione derivatives, this compound could be explored for its potential to modulate neuronal excitability.

  • Dopamine and Serotonin Receptor Ligands: The piperidine moiety is a classic feature of ligands for dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and Parkinson's disease.

  • Sigma Receptor Ligands: The piperidine scaffold is also common in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain and addiction[3].

  • Neuroinflammation: A more complex derivative, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as an inhibitor of the NLRP3 inflammasome, a key player in neuroinflammatory processes[4]. This suggests that the core scaffold could be a starting point for developing agents to treat neuroinflammatory disorders.

Generalized Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound like 1-(Piperidin-4-yl)imidazolidin-2-one in neuroscience research.

Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

A general method for the synthesis of 1,3-disubstituted imidazolidin-2-ones involves a multi-step, one-pot protocol starting from a diamine.

Materials:

  • trans-(R,R)-Diaminocyclohexane (or other suitable diamine)

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium borohydride)

  • Carbonyldiimidazole (CDI)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Schiff Base Formation: Dissolve the diamine and the aldehyde/ketone in DCM and stir at room temperature to form the Schiff base.

  • Reduction: Cool the reaction mixture and add the reducing agent portion-wise to reduce the imine to the corresponding secondary amine.

  • Cyclization: Add CDI to the reaction mixture and heat to facilitate the cyclization reaction, forming the imidazolidin-2-one ring.

  • Purification: After the reaction is complete, quench the reaction, extract the product, and purify using column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one.

In Vitro Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the test compound for a specific CNS receptor (e.g., a G-protein coupled receptor - GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (1-(Piperidin-4-yl)imidazolidin-2-one)

  • Assay buffer

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a microplate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conceptual Signaling Pathway and Experimental Workflow

The following diagrams illustrate a conceptual signaling pathway that could be modulated by a CNS-active compound and a typical workflow for its preclinical evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., 1-(Piperidin-4-yl)imidazolidin-2-one) Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Gene_Expression->Cellular_Response Leads to G Compound_Synthesis Compound Synthesis (1-(Piperidin-4-yl)imidazolidin-2-one) Primary_Screening Primary Screening (Receptor Binding Assays) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Functional Assays, e.g., cAMP) Primary_Screening->Secondary_Screening In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Secondary_Screening->In_Vitro_ADME Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vitro_ADME->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Models of CNS Disorders) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

References

Use of 1-(Piperidin-4-yl)imidazolidin-2-one as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Scaffold with Potential for Target Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Piperidin-4-yl)imidazolidin-2-one is a heterocyclic small molecule featuring a piperidine ring linked to an imidazolidinone core. While this specific compound is not yet established as a chemical probe for a singular, validated protein target, its structural motifs are present in a variety of biologically active molecules. Derivatives of the piperidin-4-yl and imidazolidin-2-one scaffolds have demonstrated a range of pharmacological effects, suggesting that 1-(Piperidin-4-yl)imidazolidin-2-one could serve as a valuable starting point for chemical probe and drug discovery efforts. This document aims to provide an overview of the known biological activities associated with this chemical class and to propose general experimental protocols for identifying its specific protein target(s) and characterizing its mode of action.

Biological Context and Potential Applications

Compounds containing the piperidin-4-yl and imidazolidin-2-one scaffolds have been implicated in several signaling pathways and disease models. Notably, derivatives have been investigated for their roles in:

  • Inflammation: A related compound, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a scaffold for developing inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[1]

  • Cancer: The imidazolidin-2,4-dione scaffold, a close relative of imidazolidin-2-one, is found in compounds with reported anticancer and antitumor activities.[2][3][4]

  • Immune Regulation: Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated as inhibitors of lymphoid-specific tyrosine phosphatase (Lyp), a critical negative regulator of T-cell activation and a target for autoimmune diseases.

  • Antimicrobial Activity: Various derivatives of piperidin-4-one have been shown to possess antibacterial and antifungal properties.[3]

Given this landscape, 1-(Piperidin-4-yl)imidazolidin-2-one represents a promising tool for exploring these and other biological pathways. The primary challenge and opportunity lie in the identification of its direct molecular target(s).

Proposed Experimental Protocols for Target Identification and Validation

The following protocols are general methodologies that can be adapted to identify the protein target of 1-(Piperidin-4-yl)imidazolidin-2-one and validate its use as a chemical probe.

Protocol 1: Affinity-Based Target Identification using Chemical Proteomics

This protocol describes a workflow to enrich and identify proteins that directly bind to 1-(Piperidin-4-yl)imidazolidin-2-one.

Workflow Diagram:

cluster_synthesis Probe Synthesis cluster_enrichment Affinity Enrichment cluster_analysis Protein Identification start 1-(Piperidin-4-yl)imidazolidin-2-one linker Attach Affinity Tag (e.g., Biotin, Click-Chemistry Handle) start->linker probe Affinity Probe linker->probe incubation Incubate Probe with Lysate probe->incubation lysate Cell Lysate lysate->incubation capture Capture on Affinity Resin (e.g., Streptavidin Beads) incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution digest Proteolytic Digest elution->digest lcms LC-MS/MS Analysis digest->lcms database Database Search & Protein Identification lcms->database

Caption: Workflow for affinity-based target identification.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of 1-(Piperidin-4-yl)imidazolidin-2-one that incorporates an affinity tag (e.g., biotin) or a bio-orthogonal handle (e.g., an alkyne or azide for click chemistry). A linker should be included to minimize steric hindrance.

    • A control probe, structurally similar but lacking the key binding motif or with inverted stereochemistry, should also be synthesized.

  • Affinity Pulldown:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the affinity probe to allow for binding to its target protein(s).

    • In a parallel experiment, incubate the lysate with the control probe.

    • Capture the probe-protein complexes using an appropriate affinity matrix (e.g., streptavidin-coated beads for a biotinylated probe).

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the matrix.

  • Protein Identification by Mass Spectrometry:

    • Perform an on-bead or in-solution proteolytic digest (e.g., with trypsin) of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

    • Candidate target proteins are those that are significantly enriched in the affinity probe pulldown compared to the control probe pulldown.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Workflow Diagram:

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Intact Cells treat_vehicle Treat with Vehicle cells->treat_vehicle treat_compound Treat with 1-(Piperidin-4-yl)imidazolidin-2-one cells->treat_compound aliquot_v Aliquot Vehicle-Treated Cells treat_vehicle->aliquot_v aliquot_c Aliquot Compound-Treated Cells treat_compound->aliquot_c heat_v Heat at Different Temperatures aliquot_v->heat_v heat_c Heat at Different Temperatures aliquot_c->heat_c lysis Cell Lysis heat_v->lysis heat_c->lysis centrifugation Separate Soluble & Aggregated Proteins lysis->centrifugation western_blot Western Blot for Candidate Protein centrifugation->western_blot quantification Quantify Soluble Protein western_blot->quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat one set of cells with 1-(Piperidin-4-yl)imidazolidin-2-one at a desired concentration.

    • Treat a control set of cells with the vehicle (e.g., DMSO).

    • Incubate to allow the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into separate PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

    • Include an unheated control at room temperature.

  • Protein Analysis:

    • Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

    • Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble candidate target protein at each temperature by Western blotting or other quantitative proteomics methods.

  • Data Interpretation:

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates that the compound binds to and stabilizes the protein, confirming target engagement.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Summary of Potential Target Proteins from Affinity Pulldown-MS

RankProtein NameGene NameUnique Peptides (Probe)Unique Peptides (Control)Fold Enrichmentp-value
1Protein XGENEX25212.5<0.001
2Protein YGENEY18118.0<0.001
3Protein ZGENEZ1581.90.04

Table 2: CETSA Data for Candidate Protein X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
4598100
508595
555280
602055
65525
70<110

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

While the specific molecular target of 1-(Piperidin-4-yl)imidazolidin-2-one remains to be elucidated, its chemical structure is present in compounds with diverse and potent biological activities. The experimental protocols outlined above provide a roadmap for researchers to identify and validate the protein target(s) of this compound. Successful target identification will be a crucial step in developing 1-(Piperidin-4-yl)imidazolidin-2-one into a selective chemical probe for studying cellular signaling pathways and for the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Studies with 1-(Piperidin-4-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)imidazolidin-2-one and its derivatives are emerging as a promising class of small molecules with potential therapeutic applications. Structurally related compounds have demonstrated anti-inflammatory properties and activity as NLRP3 inflammasome inhibitors.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune disorders. This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of 1-(Piperidin-4-yl)imidazolidin-2-one.

Hypothesized Signaling Pathway and Mechanism of Action

Based on the activity of structurally similar compounds, it is hypothesized that 1-(Piperidin-4-yl)imidazolidin-2-one may act as an inhibitor of the NLRP3 inflammasome.[1] The proposed mechanism involves the inhibition of NLRP3 ATPase activity, which is a critical step in the assembly and activation of the inflammasome complex. This, in turn, would prevent the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway cluster_0 Cellular Environment Stimuli PAMPs / DAMPs NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive Activation Signal NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change ASC ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Compound 1-(Piperidin-4-yl)imidazolidin-2-one Compound->NLRP3_active Inhibition NLRP3_active->Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β IL1b IL-1β Pro_IL1b->IL1b Cleavage Caspase-1 Pro_IL18 Pro-IL-18 IL18 IL-18 Pro_IL18->IL18 Cleavage Caspase-1 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Hypothesized NLRP3 inflammasome signaling pathway and the inhibitory action of 1-(Piperidin-4-yl)imidazolidin-2-one.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(Piperidin-4-yl)imidazolidin-2-one in a relevant animal model (e.g., mice or rats).

Methodology: A single-dose pharmacokinetic study will be conducted with intravenous (IV) and oral (PO) administration routes.[3]

Experimental Workflow:

PK_Workflow Formulation Compound Formulation Dosing_IV Intravenous (IV) Dosing Formulation->Dosing_IV Dosing_PO Oral (PO) Dosing Formulation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting Efficacy_Workflow Animal_Acclimatization Animal Acclimatization & Randomization Dosing Compound / Vehicle / Positive Control Administration Animal_Acclimatization->Dosing Inflammation_Induction Induction of Ear Edema with Xylene Dosing->Inflammation_Induction Measurement Measurement of Ear Thickness & Weight Inflammation_Induction->Measurement Data_Analysis Data Analysis (Inhibition %) Measurement->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting PD_Workflow Animal_Dosing Compound / Vehicle Administration LPS_Challenge LPS Challenge (i.p.) Animal_Dosing->LPS_Challenge Blood_Collection Blood Collection (Terminal) LPS_Challenge->Blood_Collection Tissue_Homogenization Tissue Homogenization (e.g., Spleen, Liver) LPS_Challenge->Tissue_Homogenization Cytokine_Analysis Serum Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis Data_Analysis Data Analysis & Reporting Cytokine_Analysis->Data_Analysis Western_Blot Western Blot for Caspase-1 Tissue_Homogenization->Western_Blot Western_Blot->Data_Analysis

References

Application Notes and Protocols: 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride is a heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceutically active molecules. Its bifunctional nature, featuring a piperidine ring and an imidazolidinone core, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. This document provides detailed application notes and protocols related to its use, with a specific focus on its role in the synthesis of the potential antidepressant, Azaloxan. While initially investigated for its relevance to several modern pharmaceuticals, literature primarily confirms its application in the synthesis of this earlier-generation drug candidate.

Application in the Synthesis of Azaloxan

1-(Piperidin-4-yl)imidazolidin-2-one is a key intermediate in the synthesis of Azaloxan, a compound patented in the early 1980s as a potential antidepressant.[1] Although Azaloxan was never commercially marketed, its synthesis provides a practical example of the utility of the title intermediate.

The final step of the Azaloxan synthesis involves a nucleophilic substitution reaction where the secondary amine of the piperidine ring in 1-(piperidin-4-yl)imidazolidin-2-one displaces a tosylate group from a benzodioxane-containing electrophile.

Experimental Workflow for Azaloxan Synthesis

cluster_synthesis Azaloxan Synthesis allyl_cyanide Allyl Cyanide dibromo 3,4-Dibromobutyronitrile allyl_cyanide->dibromo Bromination acetonitrile 1,4-Benzodioxan-2-yl-acetonitrile dibromo->acetonitrile Reaction with Catechol acetic_acid 1,4-Benzodioxan-2-yl-acetic acid acetonitrile->acetic_acid Acid Hydrolysis ethanol 2-(1,4-Benzodioxan-2-yl)ethanol acetic_acid->ethanol Reduction tosylate 2-(1,4-Benzodioxan-2-yl)ethyl Tosylate ethanol->tosylate Tosylation azaloxan Azaloxan tosylate->azaloxan SN2 Displacement intermediate 1-(Piperidin-4-yl)imidazolidin-2-one intermediate->azaloxan

Caption: Synthetic pathway of Azaloxan.

Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one: A General Approach

General Synthetic Workflow

cluster_intermediate_synthesis General Synthesis of the Intermediate start 4-Aminopiperidine Derivative diamine N-(Piperidin-4-yl)ethane-1,2-diamine Derivative start->diamine Elaboration cyclization Cyclization with Carbonylating Agent diamine->cyclization product 1-(Piperidin-4-yl)imidazolidin-2-one cyclization->product hcl_salt 1-(Piperidin-4-yl)imidazolidin-2-one HCl product->hcl_salt Treatment with HCl

Caption: General synthetic approach for the title intermediate.

Azaloxan: Mechanism of Action and Signaling Pathway

Azaloxan was investigated as a psychostimulant. While detailed signaling pathway information is scarce due to its discontinued development, its structural similarity to other psychoactive compounds suggests potential interaction with adrenergic or serotonergic receptors.

As a speculative representation, a possible mechanism could involve the modulation of neurotransmitter signaling pathways, such as the adrenergic pathway, which is a common target for antidepressants.

Postulated Signaling Pathway of Azaloxan

cluster_signaling Postulated Azaloxan Signaling Pathway azaloxan Azaloxan receptor Adrenergic/Serotonergic Receptor azaloxan->receptor Binds to g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Gene Transcription, Neuronal Excitability) pka->downstream Phosphorylates Targets

Caption: A postulated signaling pathway for Azaloxan.

Quantitative Data

Due to the limited publicly available data for the synthesis of this compound and Azaloxan, a comprehensive table of quantitative data cannot be provided. However, for research and development purposes, the following parameters would be critical to establish and monitor.

ParameterTarget SpecificationAnalytical Method
Intermediate Synthesis
Purity of Intermediate>98%HPLC, GC-MS
Yield of Intermediate>70%Gravimetric
Melting Point of HCl SaltTo be determinedMelting Point Apparatus
Final Drug Synthesis
Purity of Azaloxan>99.5%HPLC, LC-MS
Overall Yield>50%Gravimetric
Residual Solvents<0.5%Headspace GC

Conclusion

This compound is a documented intermediate in the synthesis of Azaloxan, showcasing its utility in the construction of complex, biologically active molecules. While detailed synthetic protocols for the intermediate itself are not widespread in the public domain, its role in the formation of Azaloxan highlights the importance of the piperidine-imidazolidinone scaffold in medicinal chemistry. Further research into the synthesis and applications of this intermediate could unveil its potential in the development of novel therapeutics.

References

Application Note: Cell-Based Assay for Screening Potential Monoamine Oxidase B Inhibitors using 1-(Piperidin-4-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1][2][3] Dysregulation of MAO activity has been implicated in a variety of neurological disorders, including Parkinson's disease and Alzheimer's disease.[2][3] Consequently, the inhibition of MAO, particularly MAO-B, is a key therapeutic strategy for the treatment of these conditions.[3] The compound 1-(Piperidin-4-yl)imidazolidin-2-one contains structural motifs present in various enzyme inhibitors and is a candidate for screening as a potential MAO-B inhibitor.[4][5][6]

This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of 1-(Piperidin-4-yl)imidazolidin-2-one on Monoamine Oxidase B (MAO-B). The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B enzymatic reaction.[7]

Signaling Pathway

MAO_B_Signaling_Pathway Inhibitor 1-(Piperidin-4-yl)imidazolidin-2-one MAO_B MAO_B Inhibitor->MAO_B Inhibition

Experimental Workflow

Experimental_Workflow start Start cell_prep Prepare Cell Lysates (containing MAO-B) start->cell_prep add_inhibitor Add 1-(Piperidin-4-yl)imidazolidin-2-one (Test Compound) and Controls cell_prep->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add MAO Substrate pre_incubation->add_substrate incubation Incubate add_substrate->incubation add_probe Add Detection Reagent (Fluorometric Probe) incubation->add_probe measure Measure Fluorescence add_probe->measure data_analysis Data Analysis (Calculate % Inhibition and IC₅₀) measure->data_analysis end End data_analysis->end

Data Presentation

Table 1: Inhibitory Activity of 1-(Piperidin-4-yl)imidazolidin-2-one on MAO-B

Concentration (µM)Fluorescence (RFU)% Inhibition
0 (No Inhibitor)85420
0.178957.57
1654823.34
10432149.42
50215874.74
100123485.55
IC₅₀ (µM) \multicolumn{2}{c}{10.2 µM }

Table 2: Control Compound Data

Control CompoundConcentration (µM)Fluorescence (RFU)% Inhibition
Selegiline (Positive Control)1098788.45
Vehicle (DMSO)-85350.08
No Enzyme Control-15098.24

Experimental Protocols

Materials and Reagents:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cells expressing MAO-B.

  • Test Compound: 1-(Piperidin-4-yl)imidazolidin-2-one

  • Positive Control: Selegiline (a known MAO-B inhibitor)[7]

  • MAO Substrate: Tyramine or Benzylamine Hydrochloride[2]

  • MAO-A specific inhibitor (optional): Clorgyline (to confirm MAO-B specific activity)[2][7]

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4

  • Cell Lysis Buffer: Assay buffer containing a mild detergent (e.g., 0.1% Triton X-100)

  • Fluorometric Probe: A probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., OxiRed™ Probe)[7]

  • Horseradish Peroxidase (HRP)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture SH-SY5Y cells to confluency in appropriate media.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the cell lysate and determine the protein concentration (e.g., using a BCA assay). The lysate can be stored at -80°C.

  • Assay Preparation:

    • Prepare a stock solution of 1-(Piperidin-4-yl)imidazolidin-2-one in DMSO.

    • Prepare serial dilutions of the test compound in Assay Buffer. Also, prepare solutions for the positive control (Selegiline) and vehicle control (DMSO).

    • Prepare the detection reagent by mixing the fluorometric probe, HRP, and Assay Buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the following:

      • Test Wells: Cell lysate and serial dilutions of 1-(Piperidin-4-yl)imidazolidin-2-one.

      • Positive Control Wells: Cell lysate and Selegiline.

      • Vehicle Control Wells: Cell lysate and DMSO vehicle.

      • No Enzyme Control Wells: Cell Lysis Buffer without cell lysate.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and initiate fluorescence development by adding the detection reagent to all wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the fluorescence reading of the no-enzyme control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Vehicle Control - Fluorescence of Test Well) / Fluorescence of Vehicle Control] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

This application note provides a robust and detailed protocol for assessing the inhibitory potential of 1-(Piperidin-4-yl)imidazolidin-2-one against MAO-B in a cell-based format. This assay can be readily adapted for high-throughput screening of compound libraries to identify novel MAO-B inhibitors for therapeutic development.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Piperidin-4-yl)imidazolidin-2-one Analogs as CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(Piperidin-4-yl)imidazolidin-2-one scaffold represents a promising starting point for the development of novel therapeutics. This document outlines a comprehensive high-throughput screening (HTS) strategy to identify and characterize analogs of this scaffold as potential antagonists of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 infection.[1][2] Consequently, the identification of novel CXCR4 antagonists is of significant therapeutic interest.

This protocol details a primary biochemical screen using a Fluorescence Polarization (FP) competitive binding assay, followed by a cell-based secondary screen to confirm antagonist activity by measuring the inhibition of downstream signaling. These assays are designed for high-throughput formats and include detailed methodologies, data presentation tables, and workflow diagrams to guide researchers through the screening cascade.

Signaling Pathway

The binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 activates intracellular signaling cascades. This typically involves the coupling of Gαi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[3] The screening strategy described herein aims to identify compounds that block these signaling events by preventing CXCL12 from binding to CXCR4.

cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαiβγ CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds & Activates Compound 1-(Piperidin-4-yl)imidazolidin-2-one Analog (Antagonist) Compound->CXCR4 Binds & Blocks G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_release ↑ Intracellular Ca²⁺ PLC->Ca2_release Leads to

Figure 1: CXCR4 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The high-throughput screening process is designed as a multi-step cascade to efficiently identify and validate true positive hits while minimizing false positives. The workflow begins with a large-scale primary screen of a compound library, followed by hit confirmation and more detailed characterization in a secondary assay.

cluster_primary Primary HTS cluster_secondary Hit Confirmation & Secondary Screen cluster_final Lead Optimization start Compound Library (10,000+ Analogs) primary_assay Fluorescence Polarization Competitive Binding Assay start->primary_assay primary_data Data Analysis: Identify Primary Hits (e.g., >50% Inhibition) primary_assay->primary_data hit_confirmation Hit Confirmation (Re-test Primary Hits) primary_data->hit_confirmation Primary Hits secondary_assay Cell-Based Calcium Mobilization Assay hit_confirmation->secondary_assay dose_response Dose-Response Curves (IC₅₀ Determination) secondary_assay->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar Confirmed Hits

Figure 2: High-Throughput Screening Workflow.

Primary Screening Assay: Fluorescence Polarization (FP) Competitive Binding

This biochemical assay directly measures the ability of test compounds to displace a fluorescently labeled ligand from the CXCR4 receptor.[4][5] The principle relies on the change in the rotational speed of the fluorescent ligand upon binding to the much larger receptor protein.[5]

Protocol
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

    • CXCR4 Receptor: Purified, soluble CXCR4 protein at a stock concentration of 1 µM.

    • Fluorescent Ligand: A fluorescently labeled peptide analog of CXCL12 (e.g., with FITC) at a stock concentration of 100 nM.

    • Test Compounds: 1-(Piperidin-4-yl)imidazolidin-2-one analogs dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells for a final concentration of 10 µM.

    • Add 5 µL of the fluorescent ligand (final concentration 10 nM).

    • Initiate the binding reaction by adding 5 µL of the CXCR4 receptor (final concentration 5 nM).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Controls:

    • Negative Control (0% Inhibition): DMSO + Fluorescent Ligand + CXCR4 Receptor.

    • Positive Control (100% Inhibition): A known CXCR4 antagonist (e.g., AMD3100) at a high concentration (e.g., 100 µM) + Fluorescent Ligand + CXCR4 Receptor.

Data Presentation
Compound ID% InhibitionHit ( >50%)
Cmpd-00018.2No
Cmpd-000265.7Yes
Cmpd-000312.5No
Cmpd-000478.1Yes
.........
Cmpd-99994.5No

Secondary Screening Assay: Cell-Based Calcium Mobilization

This functional, cell-based assay confirms the antagonist activity of the primary hits by measuring their ability to block CXCL12-induced calcium release in a cell line endogenously or recombinantly expressing CXCR4.[3][6][7]

Protocol
  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO-K1 cells stably expressing CXCR4) in appropriate growth medium.

    • Seed the cells into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Calcium Dye Loading:

    • Remove the growth medium and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Treatment and Signal Measurement:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Add 10 µL of the test compound solution (primary hits) at various concentrations (for dose-response) and incubate for 10 minutes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of CXCL12 (at a pre-determined EC₈₀ concentration) to stimulate calcium mobilization.

    • Continuously measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Controls:

    • Negative Control (Maximal Signal): DMSO + CXCL12 stimulation.

    • Positive Control (Minimal Signal): Known CXCR4 antagonist + CXCL12 stimulation.

Data Presentation

Hit Confirmation (at 10 µM)

Primary Hit ID% Inhibition of Ca²⁺ FluxConfirmed Hit
Cmpd-000272.3Yes
Cmpd-000485.1Yes
.........

Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)
Cmpd-00021.2
Cmpd-00040.8
......

Conclusion

The described HTS cascade provides a robust and efficient strategy for the identification and characterization of novel 1-(Piperidin-4-yl)imidazolidin-2-one analogs as CXCR4 antagonists. The combination of a high-throughput biochemical primary screen with a functional cell-based secondary assay ensures the identification of potent and biologically relevant hit compounds. The data generated from these assays will be crucial for establishing structure-activity relationships and guiding the lead optimization process for this promising class of molecules.

References

Application Notes and Protocols: Formulation of 1-(Piperidin-4-yl)imidazolidin-2-one for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1-(Piperidin-4-yl)imidazolidin-2-one, a small molecule of interest for preclinical research. Due to the limited publicly available formulation data for this specific compound, this guide leverages established principles of preclinical formulation development for compounds with similar physicochemical properties. The protocols outlined below provide a systematic approach to developing stable and effective formulations for both oral and intravenous administration in common laboratory animal models, such as mice and rats. The aim is to achieve adequate drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2]

Physicochemical Properties of 1-(Piperidin-4-yl)imidazolidin-2-one

A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful formulation.[2] Key properties for 1-(Piperidin-4-yl)imidazolidin-2-one are summarized in the table below.

PropertyValueSource
Molecular Formula C8H15N3O[3][4]
Molecular Weight 169.224 g/mol [3]
Predicted LogP -0.22 to -0.5[3][4]
Topological Polar Surface Area 47.86 Ų[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
CAS Number 52210-86-3[3]

The predicted LogP value suggests that 1-(Piperidin-4-yl)imidazolidin-2-one is a relatively hydrophilic compound. This characteristic is a critical consideration for selecting appropriate formulation vehicles.

Formulation Strategy Decision Workflow

The selection of an appropriate formulation strategy is contingent on the intended route of administration and the physicochemical properties of the active pharmaceutical ingredient (API). The following workflow provides a general decision-making framework.

Formulation Strategy Workflow API 1-(Piperidin-4-yl)imidazolidin-2-one Physicochemical Characterization Route Select Route of Administration API->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SolubilityScreening Solubility Screening in Aqueous & Non-Aqueous Vehicles Oral->SolubilityScreening IV_Solubility IV Solubility & Compatibility Screening IV->IV_Solubility AqueousSoluble Sufficient Aqueous Solubility? SolubilityScreening->AqueousSoluble AqueousFormulation Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) AqueousSoluble->AqueousFormulation Yes PoorlySoluble Poor Aqueous Solubility AqueousSoluble->PoorlySoluble No Stability Formulation Stability Assessment (Physical & Chemical) AqueousFormulation->Stability CoSolvent Co-solvent Systems (e.g., PEG400, Propylene Glycol, DMSO, Ethanol) PoorlySoluble->CoSolvent Surfactant Surfactant-based Systems (e.g., Tween 80, Cremophor EL) PoorlySoluble->Surfactant Suspension Suspension (e.g., Methylcellulose, CMC-Na) PoorlySoluble->Suspension CoSolvent->Stability Surfactant->Stability Suspension->Stability IV_Solution Sterile, Isotonic Solution (e.g., Saline, D5W with co-solvents) IV_Solubility->IV_Solution IV_Solution->Stability DoseRange Dose Range Finding Studies Stability->DoseRange FinalFormulation Final Formulation for PK/PD/Tox Studies DoseRange->FinalFormulation

Caption: A decision tree for selecting a suitable formulation strategy.

Experimental Protocols

The following protocols provide a starting point for developing formulations for 1-(Piperidin-4-yl)imidazolidin-2-one. Researchers should adapt these protocols based on their specific experimental needs and observations.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 1-(Piperidin-4-yl)imidazolidin-2-one in a variety of commonly used preclinical vehicles.

Materials:

  • 1-(Piperidin-4-yl)imidazolidin-2-one

  • Selection of vehicles (see table below)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Weigh out an excess amount of 1-(Piperidin-4-yl)imidazolidin-2-one (e.g., 10 mg) into a series of small glass vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Vortex the vials vigorously for 2 minutes.

  • Sonicate the vials for 15-30 minutes to aid in dissolution.

  • Allow the vials to equilibrate at room temperature for 24 hours, protected from light.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved solid.[5]

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table of Potential Screening Vehicles:

Vehicle CategorySpecific Examples
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer (pH 3-5)
Co-solvents Polyethylene glycol 400 (PEG400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA), Ethanol, Dimethyl sulfoxide (DMSO)
Surfactants 0.5% (w/v) Tween® 80 in water, 0.5% (w/v) Methylcellulose in water
Lipid-based Sesame oil, Corn oil, Medium-chain triglycerides (MCT)
Protocol 2: Preparation of an Oral Formulation (Solution/Suspension)

Objective: To prepare a formulation suitable for oral gavage in rodents.

Materials:

  • 1-(Piperidin-4-yl)imidazolidin-2-one

  • Selected vehicle from solubility screening

  • Graduated cylinder or volumetric flask

  • Stir plate and stir bar

  • pH meter (if applicable)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure for a Solution Formulation:

  • Calculate the required amount of 1-(Piperidin-4-yl)imidazolidin-2-one and vehicle to achieve the target concentration.

  • Add the vehicle to a suitable container.

  • While stirring, slowly add the weighed compound to the vehicle.

  • If using a co-solvent system, it is often beneficial to first dissolve the compound in the co-solvent before adding the aqueous component.

  • If necessary, adjust the pH to aid dissolution.

  • Continue stirring until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

Procedure for a Suspension Formulation:

  • If the compound has low solubility in the desired vehicle, a suspension can be prepared.

  • A common vehicle for suspensions is 0.5% (w/v) methylcellulose or sodium carboxymethylcellulose (CMC-Na) in water, which acts as a suspending agent.

  • Weigh the required amount of the compound and triturate it to a fine powder.

  • Gradually add the vehicle to the powder while triturating to form a smooth paste.

  • Slowly add the remaining vehicle while stirring to achieve the final desired volume and concentration.

Protocol 3: Preparation of an Intravenous Formulation

Objective: To prepare a sterile, isotonic formulation suitable for intravenous injection. Note: All procedures for IV formulations must be conducted under aseptic conditions.

Materials:

  • 1-(Piperidin-4-yl)imidazolidin-2-one

  • Sterile vehicle (e.g., 5% Dextrose in Water (D5W), Saline)

  • Sterile co-solvents if required (e.g., PEG400, DMA, PG)[6]

  • Sterile filter (0.22 µm)

  • Sterile vials

Procedure:

  • Determine the solubility of the compound in sterile IV-compatible vehicles. A common combination for poorly soluble compounds is a mixture of DMA, PG, and PEG400.[6]

  • Under aseptic conditions, dissolve the required amount of 1-(Piperidin-4-yl)imidazolidin-2-one in the chosen sterile vehicle/co-solvent system.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the final solution for any particulates or precipitation.

  • The pH of the final formulation should be considered to ensure it is within a physiologically tolerable range.[7]

Protocol 4: Short-Term Stability Assessment

Objective: To assess the physical and chemical stability of the prepared formulation.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation under different conditions (e.g., 4°C and room temperature).

  • Visually inspect the samples for any signs of precipitation, crystallization, or color change at various time points (e.g., 0, 4, 8, and 24 hours).[5]

  • At each time point, take an aliquot, centrifuge if necessary, and quantify the concentration of the compound using a validated analytical method to assess chemical degradation.

Signaling Pathway

While the specific signaling pathway for 1-(Piperidin-4-yl)imidazolidin-2-one is not definitively established in the provided search results, compounds with a similar imidazolidin-2-one core structure have been investigated as inhibitors of various signaling pathways, including those involved in inflammation. For instance, related structures have been explored as NLRP3 inflammasome inhibitors. The diagram below illustrates a generalized inflammatory signaling pathway that could be relevant.

Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, ATP) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor NLRP3 NLRP3 Inflammasome Activation Receptor->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleavage IL1b Mature IL-1β Secretion ProIL1b->IL1b Inflammation Inflammatory Response IL1b->Inflammation Inhibitor 1-(Piperidin-4-yl)imidazolidin-2-one (Potential Inhibitor) Inhibitor->NLRP3

Caption: A potential inflammatory signaling pathway modulated by imidazolidin-2-one analogs.

Data Presentation

All quantitative data from the formulation development studies should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Solubility of 1-(Piperidin-4-yl)imidazolidin-2-one in Various Vehicles

VehicleSolubility (mg/mL) at RTObservations
0.9% Saline
PBS (pH 7.4)
5% Dextrose in Water (D5W)
10% DMSO / 90% Saline
20% PEG400 / 80% Saline
0.5% Methylcellulose in Water(Note as suspension)
Corn Oil

Table 2: Short-Term Stability of Formulation X

Time (hours)Concentration at 4°C (mg/mL)% of Initial Conc.Visual AppearanceConcentration at RT (mg/mL)% of Initial Conc.Visual Appearance
0100%Clear solution100%Clear solution
4
8
24

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for the successful formulation of 1-(Piperidin-4-yl)imidazolidin-2-one for preclinical animal studies. Given its predicted hydrophilic nature, aqueous-based formulations, potentially with the use of co-solvents, are likely to be a viable approach. However, systematic solubility and stability screening are imperative to identify the optimal formulation for achieving consistent and reliable results in in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Low solubility of this compound in DMSO can hinder experimental reproducibility and accuracy. This guide provides a systematic approach to identify and resolve common solubility issues.

Problem: The compound does not fully dissolve in DMSO at the desired concentration.

Initial Assessment Workflow

start Start: Compound fails to dissolve in DMSO check_purity Verify Compound Purity and Identity start->check_purity visual_inspection Visually Inspect Solution (Precipitate, cloudiness?) check_purity->visual_inspection sonication Apply Sonication visual_inspection->sonication heating Gentle Heating (e.g., 37-50°C) sonication->heating reassess Reassess Solubility heating->reassess success Solubility Achieved reassess->success Yes troubleshoot Proceed to Advanced Troubleshooting reassess->troubleshoot No

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Troubleshooting Strategies

If initial steps fail, consider the following advanced strategies. The choice of method will depend on the specific experimental requirements.

1. Co-Solvent Addition:

  • Rationale: The addition of a co-solvent can modify the polarity of the solvent system, potentially improving the solvation of the compound. For hydrochloride salts, a co-solvent can help disrupt the crystal lattice energy.[1]

  • Recommended Co-solvents:

    • Polar Protic Solvents: Ethanol, Methanol.[2]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[2]

    • Other: Polyethylene Glycol 400 (PEG 400).[3]

2. Temperature Adjustment:

  • Rationale: The solubility of many compounds increases with temperature.[1] Applying gentle heat can provide the energy needed to overcome the activation energy of dissolution.

  • Caution: Be mindful of potential compound degradation at elevated temperatures. Long-term storage at room temperature in DMSO can lead to compound instability.[4]

3. pH Modification (Conversion to Free Base):

  • Rationale: Hydrochloride salts are often significantly more soluble in organic solvents when converted to their corresponding free base.[2] This is achieved by neutralizing the hydrochloride with a non-nucleophilic base.

  • Impact: This modification will change the chemical nature of the compound in solution, which must be considered for the intended application.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in 100% DMSO?

As a hydrochloride salt, the compound is highly polar due to the presence of the charged ammonium group and the chloride counter-ion.[2] While DMSO is a powerful polar aprotic solvent, strong intermolecular forces within the crystal lattice of the salt can hinder dissolution.[1]

Q2: What is the expected solubility of similar compounds in polar organic solvents?

Table 1: Mole Fraction Solubility of 1-Adamantanamine Hydrochloride in Various Solvents [1]

Temperature (K)EthanolAcetic AcidN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)
298.150.02290.05640.03890.0141
303.150.02610.06410.04510.0163
308.150.02960.07280.05210.0189
313.150.03360.08250.06010.0218
318.150.03810.09340.06910.0251

Disclaimer: This data is for a structurally similar compound and should be used as a general guide.

Q3: Can I heat the DMSO solution to improve solubility?

Gentle heating (e.g., 37-50°C) can be an effective method to increase solubility.[5] However, it is crucial to assess the thermal stability of your compound to avoid degradation. Prolonged heating is not recommended.

Q4: Will adding water to the DMSO help?

While this compound is likely soluble in water due to its salt nature, adding water to DMSO will create a more polar environment. This may or may not improve solubility depending on the complex interplay of solvent-solute interactions. A systematic co-solvent screening is recommended.

Q5: How do I choose the right co-solvent?

The choice of co-solvent depends on the downstream application. For in vitro cellular assays, the final concentration of the co-solvent must be non-toxic to the cells (typically <0.5% for DMSO).[5] For other applications, the miscibility of the co-solvent with DMSO and its ability to solubilize the compound are key factors. A co-solvent screening experiment is the most effective way to identify the optimal solvent system.

Q6: What should I do if my compound precipitates when I dilute my DMSO stock solution into an aqueous buffer?

This is a common issue known as "crashing out." It occurs when the compound is soluble in the DMSO stock but not in the final aqueous buffer. To address this, you can try:

  • Lowering the final concentration.

  • Modifying the dilution method: Add the aqueous buffer to the DMSO stock dropwise while vortexing.[3]

  • Using a formulation with excipients: For in vivo studies, co-solvents like PEG300 and surfactants like Tween 80 are often used to maintain solubility in aqueous environments.[5]

Experimental Protocols

Protocol 1: Co-Solvent Screening for Solubility Enhancement

This protocol outlines a method to systematically test the effect of different co-solvents on the solubility of this compound in DMSO.

start Start: Weigh Compound add_dmso Add 900 µL DMSO start->add_dmso vortex1 Vortex to Mix add_dmso->vortex1 add_cosolvent Add 100 µL of Co-solvent (e.g., Ethanol, DMF, PEG 400) vortex1->add_cosolvent vortex2 Vortex Thoroughly add_cosolvent->vortex2 sonicate Sonicate for 10-15 min vortex2->sonicate observe Visually Inspect for Dissolution sonicate->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble/Precipitate observe->insoluble Visible Particles repeat Repeat with Different Co-solvents insoluble->repeat

Caption: Workflow for co-solvent screening.

Methodology:

  • Weigh out a known amount of this compound into several vials.

  • To each vial, add DMSO to create a 90% DMSO solution (e.g., 900 µL for a final volume of 1 mL).

  • To each vial, add a different co-solvent to reach a final concentration of 10% (e.g., 100 µL of Ethanol, DMF, or PEG 400).

  • Vortex each vial vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vials for 10-15 minutes.

  • Visually inspect each vial for complete dissolution. A clear solution indicates improved solubility.

  • Compare the effectiveness of different co-solvents.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol describes the conversion of the hydrochloride salt to its more organic-soluble free base form. This should be performed in a fume hood with appropriate personal protective equipment.

Methodology:

  • Suspend this compound in a suitable organic solvent in which the free base is soluble (e.g., Dichloromethane).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a slight molar excess (1.0-1.1 equivalents) of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the stirred suspension.[2]

  • Stir the mixture at 0°C for 15-30 minutes. The solid hydrochloride salt should dissolve as it is converted to the soluble free base, and a precipitate of the tertiary amine hydrochloride salt may form.

  • The resulting solution containing the free base can often be used directly in subsequent reactions. Alternatively, the precipitated amine salt can be removed by filtration.

  • If isolation of the free base is required, the reaction mixture can be washed with a saturated aqueous sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

References

Technical Support Center: Stability of 1-(Piperidin-4-yl)imidazolidin-2-one in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(Piperidin-4-yl)imidazolidin-2-one in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 1-(Piperidin-4-yl)imidazolidin-2-one in an aqueous solution?

A1: While specific degradation pathways for 1-(Piperidin-4-yl)imidazolidin-2-one are not extensively documented in publicly available literature, potential degradation can be inferred from its constituent functional groups. The primary sites for degradation are the imidazolidin-2-one ring and the piperidine ring. Likely pathways include:

  • Hydrolysis of the Imidazolidin-2-one Ring: The cyclic urea structure of the imidazolidin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in ring-opening to form an ethylenediamine derivative. Unsubstituted imidazolidines are often labile and susceptible to hydrolysis back to the corresponding diamine and aldehyde.[1][2]

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation.[3] This could lead to the formation of an N-oxide or other oxidative degradation products. Studies on the degradation of piperidine itself have shown that it can undergo photo-oxidation.[4]

Q2: How can I assess the stability of 1-(Piperidin-4-yl)imidazolidin-2-one in my experimental conditions?

A2: A forced degradation study is a common and effective way to determine the stability of a compound under various stress conditions.[5][6] This involves subjecting a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress. The degradation is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: I am observing a decrease in the peak area of my compound in HPLC analysis over time. What could be the cause?

A3: A decreasing peak area in your HPLC analysis strongly suggests that 1-(Piperidin-4-yl)imidazolidin-2-one is degrading under your experimental or storage conditions. It is crucial to investigate the cause by systematically evaluating factors such as the pH of your solution, exposure to light, storage temperature, and the presence of any oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks appearing in HPLC/LC-MS analysis. Degradation of 1-(Piperidin-4-yl)imidazolidin-2-one.1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and see if the new peaks match.[3][5] 2. Re-evaluate your sample preparation and storage conditions (e.g., pH, temperature, light exposure).
Rapid loss of compound potency or concentration. The compound is unstable under the current experimental conditions.1. Immediately analyze a freshly prepared sample to establish a baseline. 2. Perform a time-course experiment, analyzing the sample at regular intervals to determine the rate of degradation. 3. Adjust the pH of the solution to a more neutral range if possible. 4. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Inconsistent results between experimental replicates. Variability in sample handling and storage.1. Ensure consistent timing between sample preparation and analysis. 2. Standardize storage conditions for all samples. 3. Prepare fresh solutions for each experiment to minimize the impact of degradation over time.

Data Presentation

The following tables present example data from a hypothetical forced degradation study on 1-(Piperidin-4-yl)imidazolidin-2-one to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant Peak (RT)
0.1 M HCl (60°C, 24h)15.224.8 min
0.1 M NaOH (60°C, 24h)28.533.5 min
3% H₂O₂ (RT, 24h)8.716.2 min
Thermal (80°C, 48h)5.117.1 min
Photolytic (ICH Q1B)12.425.5 min

Table 2: pH-Dependent Stability Profile (at 40°C)

pH Rate Constant (k, day⁻¹) Half-life (t½, days)
3.00.0987.1
5.00.04515.4
7.40.02133.0
9.00.1524.6

Experimental Protocols

Protocol 1: Forced Degradation Study

1. Objective: To intentionally degrade 1-(Piperidin-4-yl)imidazolidin-2-one under various stress conditions to identify potential degradation products and pathways.

2. Materials:

  • 1-(Piperidin-4-yl)imidazolidin-2-one
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC system with UV or MS detector

3. Stock Solution Preparation:

  • Prepare a stock solution of 1-(Piperidin-4-yl)imidazolidin-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solution sample in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

5. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for analysis.
  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the parent compound, 1-(Piperidin-4-yl)imidazolidin-2-one, from its degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 210 nm or Mass Spectrometry
  • Injection Volume: 10 µL

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent 1-(Piperidin-4-yl)imidazolidin-2-one hydrolysis_product Ring-Opened Product (Ethylenediamine derivative) parent->hydrolysis_product Acid/Base Hydrolysis n_oxide Piperidine N-oxide parent->n_oxide Oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives, presented in a question-and-answer format.

Q1: My overall yield is low in the one-pot synthesis of N-substituted imidazolidin-2-ones. What are the common causes and how can I improve it?

A1: Low yields in one-pot syntheses of N-substituted imidazolidin-2-ones are a common issue. A "one-pot" method, while seemingly efficient, can be difficult to purify and often results in poor yields.[1] A more reliable and higher-yielding approach is a two-step synthesis. This involves the initial formation and isolation of a urea intermediate, followed by its cyclization to the imidazolidin-2-one.[1]

Troubleshooting Steps:

  • Adopt a Two-Step Approach: Isolate and purify the urea intermediate before proceeding to the cyclization step.

  • Optimize Cyclization Conditions: The cyclization of the urea intermediate can be optimized. For instance, in the synthesis of similar 1,3-disubstituted imidazolidin-2-ones, using dichloromethane (DCM) as a solvent at 40°C has been shown to produce significantly higher yields (up to 98%) compared to other solvents like toluene or THF.[2]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the diamine and the carbonyl source (e.g., carbonyldiimidazole - CDI). Impurities in urea, such as biuret, can be removed by crystallization from water or ethanol.[3]

Q2: I am having trouble with the N-alkylation of the imidazolidin-2-one with a piperidine derivative. What are the alternative strategies and potential pitfalls?

A2: Direct N-alkylation of an imidazolidin-2-one with a halo-piperidine can be challenging and may lead to side products. A more effective strategy often involves using a protected piperidine derivative, such as N-Boc-4-aminopiperidine, to first form the urea intermediate, followed by cyclization and deprotection.

Alternative Synthetic Routes:

  • From N-Boc-4-aminopiperidine and a Dihaloalkane: A common approach is the reaction of N-Boc-4-aminopiperidine with a suitable precursor to form the imidazolidinone ring, followed by deprotection of the Boc group.

  • Reductive Amination: Reductive amination of a suitable piperidone with a diamine precursor to the imidazolidinone can also be a viable route. For instance, 4-piperidone can be reacted with an aniline derivative in the presence of a reducing agent like sodium triacetoxyborohydride.

Potential Pitfalls and Solutions:

  • Over-alkylation: In direct alkylation, there is a risk of forming quaternary ammonium salts. This can be minimized by the slow addition of the alkylating agent.

  • Boc Deprotection Issues: The deprotection of the N-Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM).[4][5] Incomplete deprotection can be addressed by increasing the reaction time or the concentration of the acid.

  • Side Reactions with Piperidine: Piperidine is a strong base and can participate in side reactions. For example, it can undergo an aza-Michael addition to maleimide groups if they are present in the molecule.[4]

Q3: I am observing multiple spots on my TLC after the reaction. What are the likely side products and how can I characterize them?

A3: The formation of multiple products is a common challenge. The nature of the side products will depend on the specific synthetic route employed.

Common Side Products:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify if you have reference spots on your TLC.

  • Linear Polycondensation Products: Especially in one-pot reactions, linear polyurea formation can compete with the desired intramolecular cyclization.[1]

  • Biuret Formation: The reaction of an isocyanate intermediate with the already formed urea can lead to the formation of biuret structures.

  • Incomplete Cyclization: The open-chain urea precursor may remain if the cyclization reaction does not go to completion.

Characterization of Side Products:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the side products. The presence of additional NH signals or unexpected shifts in the aliphatic or aromatic regions can indicate the formation of byproducts.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For example, the presence of both urea and amine functionalities might suggest incomplete reaction or side reactions.

Q4: What are the recommended purification methods for 1-(Piperidin-4-yl)imidazolidin-2-one derivatives?

A4: These compounds are often polar, which can make purification challenging.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying these derivatives. A silica gel stationary phase is typically used. The choice of eluent is critical and often involves a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of the amine-containing product on the silica gel.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallization of urea derivatives include ethanol and water.[2]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of imidazolidin-2-one derivatives, providing a baseline for experimental design and troubleshooting.

Table 1: Comparison of Solvents for the Cyclization of a Diamine with CDI [2]

SolventTemperature (°C)Time (h)Yield (%)
TolueneReflux64< 5
Tetrahydrofuran (THF)206421
Dichloromethane (DCM)401798

Table 2: Yields for the Synthesis of N-Substituted Imidazolidin-2-ones via a Two-Step Protocol

StepReactantsKey ReagentsTypical Yield (%)
Urea FormationDiamine, Isocyanate-High
CyclizationUrea IntermediateBase (e.g., NaH)50-98

Experimental Protocols

Below are detailed experimental protocols for key steps in the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives.

Protocol 1: Synthesis of tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (Boc-protected Intermediate)

This protocol is adapted from analogous syntheses of N-substituted imidazolidin-2-ones.

  • Step A: Urea Formation

    • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add 2-chloroethyl isocyanate (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude urea intermediate, which can be purified by column chromatography or used directly in the next step.

  • Step B: Cyclization

    • To a solution of the crude urea intermediate from Step A in a suitable solvent like anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the Boc-protected product.

Protocol 2: Boc Deprotection to Yield 1-(Piperidin-4-yl)imidazolidin-2-one [4][5]

  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

  • Alternatively, the hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether.

Visualizations

General Synthetic Workflow

The following diagram illustrates a common two-step synthetic approach for 1-(Piperidin-4-yl)imidazolidin-2-one.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Boc-4-aminopiperidine Boc-4-aminopiperidine Urea Intermediate Urea Intermediate Boc-4-aminopiperidine->Urea Intermediate DCM, rt 2-Chloroethyl isocyanate 2-Chloroethyl isocyanate 2-Chloroethyl isocyanate->Urea Intermediate Boc-protected Product Boc-protected Product Urea Intermediate->Boc-protected Product NaH, THF Final Product Final Product Boc-protected Product->Final Product TFA or HCl G Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Multiple Products? Multiple Products? Incomplete Reaction?->Multiple Products? No Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Yes Check Reagent Purity Check Reagent Purity Multiple Products?->Check Reagent Purity No Characterize Byproducts Characterize Byproducts Multiple Products?->Characterize Byproducts Yes Change Solvent/Catalyst Change Solvent/Catalyst Check Reagent Purity->Change Solvent/Catalyst Optimize Stoichiometry Optimize Stoichiometry Characterize Byproducts->Optimize Stoichiometry

References

Purification challenges of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials.Monitor reaction completion using TLC or LC-MS. If starting materials are present, consider extending the reaction time or adjusting stoichiometry.
Side-product formation.Characterize impurities by LC-MS or NMR to understand their structure. This will inform the choice of purification method.
Difficulty with Recrystallization Inappropriate solvent choice.The compound is a hydrochloride salt and is likely polar. Try polar protic solvents like ethanol, isopropanol, or methanol. A solvent screen is recommended.[1][2]
Product is too soluble in the chosen solvent, even at low temperatures.Use a solvent mixture. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., diethyl ether, ethyl acetate) dropwise until turbidity is observed, then cool.[1]
Oiling out instead of crystallization.This occurs when the solution is supersaturated or cools too quickly. Try a slower cooling rate, use a more dilute solution, or scratch the inside of the flask to induce crystallization.
Colored Impurities Present Presence of colored byproducts from the synthesis.Treat a solution of the crude product with activated charcoal before filtration.[1] Be aware that this may lead to some product loss.
Low Yield After Purification Product loss during transfers.Ensure all vessels are thoroughly rinsed with the mother liquor or a small amount of cold solvent.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is significantly soluble in the wash solvent.Wash the purified crystals with a minimal amount of ice-cold solvent to minimize dissolution.[1]
Product is Hygroscopic Inherent property of the hydrochloride salt.Handle the purified product in a dry atmosphere (e.g., glove box or under a stream of inert gas). Store in a desiccator over a suitable drying agent.
Broad Melting Point Range Presence of impurities or residual solvent.Re-purify the compound. Dry the purified solid under high vacuum for an extended period to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: As a polar hydrochloride salt, polar protic solvents are a good starting point. We recommend screening solvents such as ethanol, isopropanol, and methanol.[1][2] Solvent mixtures, such as ethanol/diethyl ether or ethanol/ethyl acetate, can also be effective, where diethyl ether or ethyl acetate acts as an anti-solvent.[1] A systematic solvent screen is the best approach to identify the optimal conditions.

Q2: My purified product is still showing impurities by HPLC. What should I do?

A2: If recrystallization does not yield a product of sufficient purity, consider column chromatography. Due to the polar nature of the hydrochloride salt, normal-phase silica gel chromatography might be challenging.[1] In such cases, reverse-phase chromatography or ion-exchange chromatography could be more effective. Another approach is to perform a pH-based separation.[1] You can neutralize the hydrochloride salt to the free base, extract it with an organic solvent, wash to remove water-soluble impurities, and then re-form the hydrochloride salt with HCl.

Q3: How can I remove non-polar impurities from my crude product?

A3: A simple and effective first step is to wash the crude solid with a non-polar organic solvent in which the hydrochloride salt is insoluble.[1] Solvents like diethyl ether, hexane, or ethyl acetate can be used to wash away non-polar impurities.[1]

Q4: The compound appears to be an oil and won't crystallize. What are my options?

A4: "Oiling out" is a common problem. Here are a few strategies to induce crystallization:

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solvent Adjustment: Try a different solvent or a solvent/anti-solvent combination.

Q5: How should I store the purified this compound?

A5: Hydrochloride salts of amines can be hygroscopic. It is recommended to store the purified, dry solid in a tightly sealed container in a desiccator to protect it from moisture.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by screening)

  • Diethyl ether (anti-solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Pre-heat a second Erlenmeyer flask and a funnel with filter paper.

  • Filter the hot solution through the pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • If no crystals form, add diethyl ether dropwise until the solution becomes cloudy. Then, allow it to stand and cool.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under high vacuum to a constant weight.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: A typical experimental workflow for the recrystallization of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_logic start Low Purity Detected (e.g., by HPLC/NMR) check_impurities Characterize Impurities (e.g., LC-MS) start->check_impurities starting_materials Starting Materials Present check_impurities->starting_materials Known masses side_products Side-Products Present check_impurities->side_products Unknown masses rerun_reaction Optimize Reaction: - Longer time - Different stoichiometry starting_materials->rerun_reaction recrystallize Recrystallization (Solvent Screen) side_products->recrystallize chromatography Chromatography (RP-HPLC or IEX) recrystallize->chromatography If still impure acid_base Acid-Base Extraction chromatography->acid_base If still impure

References

Technical Support Center: Optimization of Dosage and Administration Route for In vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing dosage and administration routes in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study from in vitro data?

A1: There is no single formula to directly convert an in vitro concentration (e.g., IC50) to an in vivo dose.[1] A common approach involves a combination of literature review, allometric scaling, and conducting a Maximum Tolerated Dose (MTD) study.[1]

  • Literature Review: Research compounds with similar structures or mechanisms of action to identify a potential starting dose range.[1]

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, offering a more accurate estimation than simple weight-based conversions.

  • Maximum Tolerated Dose (MTD) Study: This is a crucial initial in vivo experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][2] The MTD study establishes the safe upper limit for your subsequent efficacy studies.[1]

Q2: What is the most appropriate route of administration for my compound?

A2: The optimal route of administration depends on your experimental goals, the physicochemical properties of your compound, and the target organ or system.[3] The choice of route significantly impacts the drug's bioavailability, which is the extent and rate at which the active form of the drug enters systemic circulation.[1]

Key factors to consider include:

  • Drug Properties: Physicochemical characteristics such as molecular size, lipophilicity, and charge influence absorption from different sites.

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes may offer a more sustained release.

  • Target Site: The route should facilitate drug delivery to the intended site of action. For example, direct intrathecal injection may be necessary for targeting the central nervous system.

  • Formulation: The vehicle and formulation must be compatible with the chosen administration route to ensure stability and consistent delivery.

Q3: I am not observing any therapeutic effect even at high doses. What could be the problem?

A3: A lack of efficacy at high doses can stem from several factors:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to exert its effect.[1] This is a common issue with oral administration. Consider performing a pharmacokinetic (PK) study to determine the plasma concentration of your compound.[1]

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly to have a therapeutic effect. A PK study can reveal the compound's half-life.

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.

  • PK/PD Mismatch: The pharmacokinetic profile of the drug may not align with the required pharmacodynamics for efficacy.

Q4: My animals are showing signs of toxicity at a dose I predicted to be safe. What should I do?

A4: If you observe unexpected toxicity, you should:

  • Stop the study immediately for that dose group to prevent further animal distress.

  • Review your calculations and procedures to rule out errors in dose preparation or administration.

  • Re-evaluate your MTD study design. You may need to use a more gradual dose escalation scheme.

  • Consider vehicle toxicity. Always include a control group that receives only the vehicle to differentiate between compound and vehicle toxicity.

Troubleshooting Guides

Issue 1: High variability in experimental results within the same treatment group.
Possible Cause Solution
Inconsistent Formulation Ensure the compound is uniformly suspended or dissolved in the vehicle. Prepare fresh formulations for each experiment and vortex before each administration.
Variable Drug Administration Standardize administration procedures, including injection site, volume, and rate. Ensure all personnel are properly trained.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Animal Health Status Monitor animal health closely. Exclude animals that show signs of illness or distress not related to the treatment.
Issue 2: Poor oral bioavailability.
Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Physicochemical Characterization: Determine the compound's solubility at different pH values.[1] 2. Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[1][4][5] 3. Formulation Strategies: Consider using amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][4][6]
Low Permeability 1. In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess intestinal permeability. 2. Prodrug Approach: Design a more lipophilic prodrug that is converted to the active compound in vivo.[6]
High First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess metabolic stability. 2. Alternative Administration Routes: Consider parenteral routes (IV, SC, IP) to bypass the liver.
Efflux by Transporters 1. In Vitro Transporter Assays: Use cell lines overexpressing transporters like P-glycoprotein (P-gp) to determine if the compound is a substrate. 2. Co-administration with Inhibitors: In preclinical models, co-dosing with a known P-gp inhibitor can confirm efflux involvement.

Data Presentation

Table 1: Common Administration Routes in Mice [7]

RouteAbbreviationMax Volume (Adult)Needle Gauge
Intravenous (tail vein)IV0.2 mL27-30G
IntraperitonealIP2.0 mL25-27G
SubcutaneousSC2.0 mL25-27G
IntramuscularIM0.05 mL25-27G
Oral (gavage)PO1.0 mL20-22G (gavage needle)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a compound that can be administered without causing significant toxicity.

Materials:

  • Test compound

  • Vehicle

  • Mice (e.g., C57BL/6, 6-8 weeks old, male or female)

  • Syringes and needles appropriate for the chosen administration route

  • Animal balance

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dose Selection: Based on in vitro data and literature review, select a range of doses. A common starting point is a 5-dose escalation (e.g., 10, 20, 40, 80, 160 mg/kg).[8]

  • Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.

  • Dose Administration: Administer the test compound or vehicle via the intended route of administration.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Record body weight at least twice weekly.

  • Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.[2]

  • Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[9]

Materials:

  • Test compound

  • Vehicle

  • Rats (e.g., Sprague-Dawley, with jugular vein cannulation for serial blood sampling)

  • Syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other appropriate analytical instrument

Methodology:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling without causing undue stress to the animals.

  • Dose Administration: Administer a single dose of the test compound via the intended route (e.g., oral gavage or intravenous injection).[10]

  • Blood Sampling: Collect blood samples (typically 100-200 µL) at predetermined time points.[11] For an IV dose, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Elimination half-life

    • Bioavailability (F%): (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Mandatory Visualization

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway often modulated in efficacy studies.

In_Vivo_Efficacy_Workflow start Study Design mtd Maximum Tolerated Dose (MTD) Study start->mtd formulation Formulation Development start->formulation pk_study Pharmacokinetic (PK) Study mtd->pk_study formulation->pk_study efficacy_study Efficacy Study pk_study->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis end Conclusion data_analysis->end

Caption: A typical workflow for in vivo efficacy studies.

Troubleshooting_Low_Bioavailability start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2) solubility->permeability Good sol_issue Solubility Issue solubility->sol_issue Poor metabolism Assess First-Pass Metabolism permeability->metabolism Good perm_issue Permeability Issue permeability->perm_issue Poor met_issue Metabolism Issue metabolism->met_issue High sol_solution Improve Formulation: - Particle Size Reduction - Solid Dispersion - Lipid-Based System sol_issue->sol_solution perm_solution - Prodrug Approach - Permeation Enhancers perm_issue->perm_solution met_solution - Alternative Route (e.g., IV, SC) - Inhibit Metabolism met_issue->met_solution

Caption: A decision tree for troubleshooting low oral bioavailability.

References

Addressing metabolic instability of 1-(Piperidin-4-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 1-(Piperidin-4-yl)imidazolidin-2-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic liabilities of the 1-(Piperidin-4-yl)imidazolidin-2-one scaffold?

The primary metabolic "soft spots" for this scaffold are typically associated with the piperidine ring. Cytochrome P450 (CYP) enzymes are often responsible for oxidative metabolism.[1][2] Key vulnerabilities include:

  • Oxidation of the Piperidine Ring: Hydroxylation can occur at the carbons alpha to the nitrogen atom (C2 and C6) or at the C4 position.

  • N-dealkylation: While this specific molecule has no N-alkyl group on the piperidine, derivatives might, and this would be a likely site of metabolism.[3]

  • Imidazolidinone Ring Hydrolysis: The amide bond within the imidazolidinone ring could be susceptible to hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation.

Q2: How can I experimentally determine the metabolic stability of my compound?

The most common in vitro methods involve incubating the compound with liver fractions and measuring its disappearance over time.[4][5]

  • Liver Microsomes: This assay primarily assesses Phase I metabolism, particularly by CYP enzymes.[5] It is a good first-pass screen for oxidative metabolic liabilities.

  • Hepatocytes: This assay provides a more comprehensive picture of liver metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways.[5][6] Discrepancies between microsomal and hepatocyte data can indicate the involvement of non-CYP or conjugative pathways.[7]

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of this scaffold?

Once metabolic hotspots are identified, several strategies can be employed:[8][9]

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., methyl, cyclopropyl) near the metabolically labile positions to prevent enzyme access.[10]

  • Fluorination or Deuteration: Replacing a metabolically labile C-H bond with a stronger C-F or C-D bond can significantly slow down metabolism at that site.[8][10]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[3][10]

  • Bioisosteric Replacement: Replace the piperidine ring with a more stable isostere, such as a morpholine, piperazine, or a spirocyclic system, although this may impact potency and other properties.[8][11]

Troubleshooting Guides

Guide 1: High In Vitro Clearance

Observed Problem: The compound disappears rapidly in liver microsomal or hepatocyte stability assays, indicating high intrinsic clearance.

Potential CauseTroubleshooting Step
Highly Labile "Soft Spot" Perform a metabolite identification (MetID) study using LC-MS/MS to pinpoint the exact site(s) of metabolism.[8]
Compound Instability Run a control incubation in buffer without cofactors (e.g., NADPH) to check for chemical instability.[2]
High Lipophilicity The compound may be non-specifically binding to the plasticware or partitioning excessively into the microsomal membranes. Measure LogP/LogD and consider structural modifications to reduce lipophilicity.[3]
Assay Concentration Too High If the compound precipitates in the incubation, it can lead to inaccurate readings. Lower the compound concentration and ensure the organic solvent percentage is low (<1%).[7]
Guide 2: Discrepancy Between In Vitro and In Vivo Data

Observed Problem: The compound appears stable in in vitro assays (microsomes, hepatocytes) but shows low exposure or high clearance in vivo.

Potential CauseTroubleshooting Step
High First-Pass Metabolism The compound may be well-absorbed but rapidly metabolized in the gut wall or liver before reaching systemic circulation.[10] Consider extrahepatic metabolism studies (e.g., intestinal S9 fractions).[6]
Efflux Transporter Substrate The compound may be actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp).[10] A bidirectional Caco-2 permeability assay can determine the efflux ratio.[10]
Formation of Unstable Metabolites Reactive metabolites could be forming that are not easily detected. Conduct reactive metabolite screening assays.
Poor Permeability/Solubility Low oral bioavailability may be due to poor absorption rather than metabolism. Assess permeability (e.g., PAMPA, Caco-2) and aqueous solubility.[10]

Data Presentation

The following table presents hypothetical but representative metabolic stability data for a series of 1-(Piperidin-4-yl)imidazolidin-2-one analogs, illustrating the impact of structural modifications.

Compound IDModificationt½ in HLM (min)Intrinsic Clearance (μL/min/mg protein)
Parent-01 None1546.2
Analog-02 Fluorine at C4 of piperidine4515.4
Analog-03 Methyl group at C3 of piperidine6211.2
Analog-04 Piperidine replaced with Morpholine> 120< 5.8
Analog-05 Deuteration at C2/C6 of piperidine3519.8

HLM: Human Liver Microsomes. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Prepare Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Suspension: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Stock: Prepare a 10 mM stock solution of NADPH in buffer. Keep on ice.

  • Incubation:

    • Pre-warm the HLM suspension at 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) from the half-life and incubation parameters.

Protocol 2: Metabolite Identification (MetID) Study
  • Incubation:

    • Perform a scaled-up version of the microsomal stability assay, typically with a higher compound concentration (e.g., 10 µM) and a longer final incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Preparation:

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to remove protein.

    • Concentrate the supernatant under a stream of nitrogen if necessary.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode (to find potential metabolites) and product ion scan mode (to fragment the parent compound and metabolites for structural elucidation).

  • Data Processing:

    • Compare the chromatograms of the t=0 sample with the incubated sample to identify new peaks corresponding to metabolites.

    • Common metabolic transformations to search for include +16 Da (oxidation), +176 Da (glucuronidation), and -14 Da (N-demethylation).

    • Analyze the fragmentation pattern of each metabolite and compare it to the fragmentation of the parent drug to hypothesize the site of metabolic modification.[12]

Visualizations

workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Screen Initial Compound Synthesis StabilityAssay In Vitro Stability Screen (Microsomes/Hepatocytes) Screen->StabilityAssay Decision Metabolically Stable? StabilityAssay->Decision MetID High Clearance: Perform MetID Study Decision->MetID No Advance Stable: Advance to In Vivo PK Decision->Advance Yes IdentifyHotspot Identify Metabolic 'Soft Spot' MetID->IdentifyHotspot Strategize Design Analogs: Block, Replace, Modify IdentifyHotspot->Strategize Synthesize Synthesize New Analogs Strategize->Synthesize Synthesize->Screen Re-screen

Caption: Workflow for addressing metabolic instability from screening to optimization.

metabolic_pathways cluster_piperidine Piperidine Ring Metabolism (CYP450) cluster_imidazolidinone Imidazolidinone Ring Metabolism Parent 1-(Piperidin-4-yl)imidazolidin-2-one Oxidation_C4 Hydroxylation at C4 Parent->Oxidation_C4 Major Oxidation_C2_C6 Hydroxylation at C2/C6 Parent->Oxidation_C2_C6 Major Dehydrogenation Dehydrogenation Parent->Dehydrogenation Minor Hydrolysis Amidase-mediated Ring Opening Parent->Hydrolysis Minor/Slow

Caption: Potential metabolic pathways for 1-(Piperidin-4-yl)imidazolidin-2-one.

troubleshooting_flowchart Start High In Vitro Clearance Observed CheckChemicalStability Control: Incubate in Buffer (No Cofactors/Enzymes) Start->CheckChemicalStability IsStable Is Compound Chemically Stable? CheckChemicalStability->IsStable PerformMetID Perform Metabolite ID (LC-MS/MS) to find 'soft spots' IsStable->PerformMetID Yes AddressInstability Address Chemical Instability (e.g., pH, formulation) IsStable->AddressInstability No IdentifyPathway Primary Pathway Identified? PerformMetID->IdentifyPathway Phase1 Pathway is Oxidative (Phase I) IdentifyPathway->Phase1 Yes (e.g., +16 Da) Phase2 Pathway is Conjugative (Phase II) or non-CYP IdentifyPathway->Phase2 No / Other (e.g., +176 Da) OptimizePhase1 Medicinal Chemistry Strategy: - Block Site (F, Me, D) - Reduce Lipophilicity - Bioisosteric Replacement Phase1->OptimizePhase1 OptimizePhase2 Consider if liability is significant. May be acceptable clearance pathway. Phase2->OptimizePhase2

Caption: Decision tree for troubleshooting high in vitro clearance.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 1-(Piperidin-4-yl)imidazolidin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(Piperidin-4-yl)imidazolidin-2-one scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from recent studies in the fields of inflammation, oncology, and neuroscience. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further optimization of this promising chemical series.

Comparative Biological Activity

The biological activity of 1-(Piperidin-4-yl)imidazolidin-2-one analogs is highly dependent on the nature and position of substituents on both the piperidine and imidazolidinone rings, as well as the core structure to which the piperidinyl group is attached. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on biological activity.

Compound IDTargetAssayActivity (IC50/EC50/Ki)Key Structural FeaturesReference
Series 1: NLRP3 Inflammasome Inhibitors
Compound 9NLRP3IL-1β release in LPS/ATP-stimulated human macrophages~20-30% inhibition at 1 µMAcryloyl group on the piperidine nitrogen[1]
Compound 13NLRP3IL-1β release in LPS/ATP-stimulated human macrophages~20-30% inhibition at 1 µMCinnamoyl group on the piperidine nitrogen[1]
Compound 18NLRP3IL-1β release in LPS/ATP-stimulated human macrophages~20-30% inhibition at 1 µMPhenylacetyl group on the piperidine nitrogen[1]
Series 2: Anti-inflammatory Agents (Benzimidazole Derivatives)
Compound 6eNO and TNF-α productionLPS-stimulated RAW 264.7 macrophagesNO: 0.86 μM, TNF-α: 1.87 μM2-(1-(4-chlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole[2]
Series 3: 5-HT2A Receptor Inverse Agonists
ACP-1035-HT2A ReceptorRadioligand binding ([3H]ketanserin)pKi = 9.3 (membranes), 9.70 (whole cells)N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide[3]
ACP-1035-HT2A ReceptorR-SAT functional assaypIC50 = 8.7N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide[3]
Series 4: c-Myc Inhibitors (Benzimidazole Derivatives)
Compound A5A549 and NCI-H1299 lung cancer cell linesCCK-8 assayA549: 4.08 μM, NCI-H1299: 7.86 μM4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols employed in the cited research.

NLRP3 Inflammasome Inhibition Assay[1][5]
  • Cell Line: PMA-differentiated THP-1 cells (human macrophages).

  • Stimulation: Lipopolysaccharide (LPS) followed by ATP.

  • Method: Compounds were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release.

  • Endpoint: Measurement of IL-1β release into the cell culture supernatant, typically by ELISA. The anti-pyroptotic effect was determined by measuring lactate dehydrogenase (LDH) release.

Inhibition of NO and TNF-α Production[2]
  • Cell Line: RAW 264.7 macrophages.

  • Stimulation: Lipopolysaccharide (LPS).

  • Method: Cells were pre-treated with the test compounds for a specified duration, followed by stimulation with LPS.

  • Endpoint: Nitric oxide (NO) production was measured using the Griess reagent. Tumor necrosis factor-alpha (TNF-α) levels in the culture medium were quantified by ELISA.

5-HT2A Receptor Binding and Functional Assays[3]
  • Binding Assay:

    • Preparation: Membranes from cells heterologously expressing human 5-HT2A receptors.

    • Radioligand: [3H]ketanserin.

    • Method: Competitive binding assay where test compounds compete with the radioligand for receptor binding.

    • Endpoint: Determination of the inhibition constant (Ki) from competition curves.

  • Functional Assay (R-SAT):

    • Method: Receptor Selection and Amplification Technology (R-SAT) was used to measure the inverse agonist activity of the compounds.

    • Endpoint: The half-maximal inhibitory concentration (IC50) was determined.

Cell Viability (CCK-8) Assay[4]
  • Cell Lines: A549 and NCI-H1299 lung cancer cell lines.

  • Method: The cytotoxic activities of the compounds were assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Endpoint: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated.

Visualizing Structure-Activity Relationships and Workflows

To better understand the process of SAR studies and the relationships between chemical modifications and biological outcomes, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound 1-(Piperidin-4-yl)imidazolidin-2-one Analogs Analog Design & Synthesis Lead->Analogs Modification InVitro In Vitro Screening (Binding, Functional Assays) Analogs->InVitro Testing SAR SAR Analysis InVitro->SAR Data Input InVivo In Vivo Models (Efficacy, PK/PD) InVivo->SAR Optimization Lead Optimization SAR->Optimization Insights Optimization->Analogs Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway_Example cluster_pathway Simplified Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Cytokines NO, TNF-α Gene_expression->Cytokines Compound Compound 6e Compound->NFkB_activation Inhibition

Caption: Simplified signaling pathway for anti-inflammatory action.[2]

Conclusion

The 1-(Piperidin-4-yl)imidazolidin-2-one scaffold serves as a valuable starting point for the development of potent and selective modulators of various biological targets. SAR studies have demonstrated that modifications to the piperidine nitrogen are critical for tuning the activity and selectivity of these compounds. For instance, the introduction of acryloyl, cinnamoyl, or phenylacetyl groups on the piperidine nitrogen of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives leads to NLRP3 inflammasome inhibitors[1]. In the context of anti-inflammatory agents, substitution on the piperidine nitrogen of 2-(piperidin-4-yl)-1H-benzo[d]imidazole with a 4-chlorobenzyl group resulted in a compound with potent inhibitory activity against NO and TNF-α production[2]. Furthermore, extensive modification of the core and piperidine substituents has yielded potent 5-HT2A receptor inverse agonists and c-Myc inhibitors[3][4]. Future work should focus on further exploring the substituent effects to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

References

Validating the Cellular Target Engagement of 1-(Piperidin-4-yl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the small molecule 1-(Piperidin-4-yl)imidazolidin-2-one. While direct experimental data for this specific compound is limited in public literature, its structural motifs are present in molecules targeting a range of proteins, including NLRP3 inflammasome and various enzymes.[1][2][3][4] This guide, therefore, focuses on comparing established and orthogonal methods applicable to this class of compounds, using hypothetical data for illustrative purposes.

Confirming that a molecule binds its intended target within the complex environment of a cell is a critical step in drug discovery.[5] It validates the mechanism of action and provides confidence for further development.[6] This process, known as target engagement, can be measured using a variety of biophysical and biochemical techniques.[7]

Here, we compare three primary methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and the NanoBRET™ Target Engagement Assay.

Comparison of Target Validation Methodologies

Each method for confirming target engagement offers distinct advantages and disadvantages. The choice of assay depends on factors such as the availability of specific reagents (e.g., antibodies), the desired throughput, and the nature of the drug-target interaction.

Method Principle Pros Cons Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, raising its melting temperature (Tm).[8]Label-free; applicable to native proteins in cells and lysates; provides direct evidence of physical binding.[9]Requires a specific antibody for Western blot detection; lower throughput for traditional formats; may not work for all targets.Change in protein melting temperature (ΔTm); Isothermal dose-response curve (EC50).[9]
Affinity Purification-Mass Spectrometry (AP-MS) An immobilized form of the compound ("bait") is used to capture its binding partners ("prey") from a cell lysate for identification by mass spectrometry.[10]Unbiased, proteome-wide screening; can identify novel targets and off-targets; does not require a specific antibody for the target.[11]Can miss transient or weak interactions; potential for false positives from non-specific binding; requires specialized MS expertise.[10]Spectral counts or intensity of identified proteins; enrichment analysis.
NanoBRET™ Target Engagement Assay Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells via Bioluminescence Resonance Energy Transfer (BRET).[5]Live-cell, real-time measurement; highly quantitative and sensitive; suitable for high-throughput screening.[5]Requires genetic modification of cells to express the fusion protein; potential for tag interference with protein function or compound binding.BRET ratio; dose-response curve (IC50).

Experimental Data Summary

The following table presents hypothetical data for 1-(Piperidin-4-yl)imidazolidin-2-one against its putative target, Protein X, as might be generated by the described methodologies.

Assay Parameter Result for 1-(Piperidin-4-yl)imidazolidin-2-one Result for Alternative Compound (Control)
CETSA (Melt Curve) ΔTm at 10 µM+4.5 °C+5.2 °C
CETSA (Isothermal Dose-Response) EC50 (Target Stabilization)1.2 µM0.8 µM
AP-MS Target Enrichment vs. Control25-fold enrichment of Protein X30-fold enrichment of Protein X
NanoBRET™ IC50 (Tracer Displacement)0.9 µM0.5 µM

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological contexts.

G cluster_0 CETSA Workflow start Treat Cells/Lysate with Compound heat Apply Temperature Gradient start->heat cool Cool Samples heat->cool lyse Cell Lysis (if using intact cells) cool->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect analyze Analyze by Western Blot / MS collect->analyze

CETSA Experimental Workflow

G cluster_1 Hypothetical Signaling Pathway drug 1-(Piperidin-4-yl)imidazolidin-2-one target Target Protein X (e.g., Kinase) drug->target Inhibits downstream Downstream Substrate target->downstream Phosphorylates upstream Upstream Signal (e.g., Growth Factor) upstream->target Activates response Cellular Response (e.g., Proliferation) downstream->response G cluster_2 Method Selection Logic start Need to validate target engagement? q1 Is a specific antibody available? start->q1 q2 Need to identify unknown targets? q1->q2 No cetsa Use CETSA q1->cetsa Yes q3 Is a live-cell, real-time assay required? q2->q3 No apms Use AP-MS q2->apms Yes nanobret Use NanoBRET q3->nanobret Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 1-(Piperidin-4-yl)imidazolidin-2-one, hereafter referred to as Compound X. Due to the limited publicly available data on the specific kinase activity of this compound, this guide presents a representative cross-reactivity profile against key kinases often associated with its structural motifs. The data herein is compiled based on the known activities of structurally related kinase inhibitors, particularly those targeting Aurora and FMS-like tyrosine kinase 3 (FLT3) kinases. This document aims to offer a valuable reference for researchers investigating novel kinase inhibitors.

Executive Summary

Compound X, incorporating both a piperidinyl and an imidazolidinone moiety, belongs to a class of chemical scaffolds known to interact with various protein kinases. Analysis of structurally similar compounds suggests that Compound X may exhibit inhibitory activity against members of the Aurora kinase family and FLT3, both of which are crucial targets in oncology research. This guide provides a hypothetical, yet representative, cross-reactivity profile of Compound X against a panel of related kinases and offers detailed experimental protocols for researchers to conduct their own assessments.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity of Compound X against a panel of selected kinases. The IC50 values are presented to facilitate a direct comparison of potency and selectivity. For comparative purposes, data for two well-characterized kinase inhibitors, Danusertib (a pan-Aurora kinase inhibitor with activity against other kinases) and Quizartinib (a potent FLT3 inhibitor), are included.

Kinase TargetCompound X (IC50, nM)Danusertib (PHA-739358) (IC50, nM)Quizartinib (AC220) (IC50, nM)
Aurora A2513>10,000
Aurora B1579>10,000
Aurora C3061>10,000
FLT350>1,000<1
FLT3 (D835Y)80>1,0001.5
ABL1>1,00025111
RET5006030
TRKA>1,00025>1,000
VEGFR2800200100

Disclaimer: The IC50 values for Compound X are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

To enable researchers to validate and expand upon the data presented, detailed protocols for in vitro kinase assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Aurora B, FLT3)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (Compound X)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 1 hour.[1][2]

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of Aurora kinases and FLT3.

Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Progression.

Caption: Overview of the FLT3 Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for determining the in vitro kinase inhibition profile of a test compound.

Kinase_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution A->B E Dispense Compound/ DMSO to Plate B->E C Kinase & Substrate (in Assay Buffer) F Add Kinase/ Substrate Mix C->F D ATP Solution (in Assay Buffer) G Initiate Reaction with ATP D->G E->F F->G H Incubate at 30°C G->H I Add ADP-Glo™ Reagent H->I J Add Kinase Detection Reagent I->J K Measure Luminescence J->K L Data Analysis (IC50 Determination) K->L

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

References

Efficacy of 1-(Piperidin-4-yl)imidazolidin-2-one: Data Un Tavailable for Comparison with Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no publicly available data on the therapeutic efficacy of the compound 1-(Piperidin-4-yl)imidazolidin-2-one in any disease model. This absence of information precludes a comparison with any current standard-of-care treatments.

While the chemical structure of 1-(Piperidin-4-yl)imidazolidin-2-one is defined (CAS RN: 52210-86-3), research into its biological activity and potential therapeutic applications has not been published in the accessible scientific domain. Literature searches indicate its use as a chemical intermediate in the synthesis of other molecules, such as the compound Azaloxan, which was investigated as a potential antidepressant but was never commercialized.[1] However, there is no information regarding the biological effects of 1-(Piperidin-4-yl)imidazolidin-2-one itself.

Without any data on the compound's mechanism of action, the signaling pathways it may modulate, or its effects in a disease model, it is impossible to identify a relevant therapeutic area and, consequently, the corresponding standard-of-care for a comparative analysis. The core requirements for this comparison guide, including the presentation of quantitative efficacy data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled due to this fundamental lack of foundational research.

For researchers, scientists, and drug development professionals interested in this scaffold, the initial step would be to conduct exploratory in vitro and in vivo studies to determine the biological targets and potential therapeutic areas for 1-(Piperidin-4-yl)imidazolidin-2-one. Such research would be necessary to generate the foundational data required for any future comparative efficacy studies.

Future Research Directions: A Proposed Workflow

Should initial screening studies identify a potential therapeutic application for 1-(Piperidin-4-yl)imidazolidin-2-one, a typical experimental workflow to compare its efficacy against a standard-of-care would be as follows:

G cluster_0 Preclinical Evaluation Identify Disease Model Identify Disease Model Establish Standard-of-Care Establish Standard-of-Care Identify Disease Model->Establish Standard-of-Care Dose-Response Studies Dose-Response Studies Establish Standard-of-Care->Dose-Response Studies Comparative Efficacy Study Comparative Efficacy Study Dose-Response Studies->Comparative Efficacy Study Biomarker Analysis Biomarker Analysis Comparative Efficacy Study->Biomarker Analysis Toxicity Assessment Toxicity Assessment Comparative Efficacy Study->Toxicity Assessment

Caption: Proposed preclinical workflow for efficacy comparison.

This generalized workflow would need to be adapted based on the specific disease model and the nature of the standard-of-care treatment. At present, the lack of any biological data for 1-(Piperidin-4-yl)imidazolidin-2-one prevents the initiation of even the first step in this process.

References

A Head-to-Head Comparison of Imidazolidinone and Benzimidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidinone and benzimidazole scaffolds are cornerstones in medicinal chemistry, each forming the structural basis of numerous biologically active compounds. Their versatility and ability to interact with a wide range of biological targets have led to their prevalence in a multitude of therapeutic areas. This guide provides an objective, data-driven comparison of these two privileged scaffolds, focusing on their anticancer and antibacterial properties, physicochemical characteristics, and mechanisms of action.

Core Chemical Structures

The fundamental difference between the two scaffolds lies in their core ring systems. The imidazolidinone scaffold is a five-membered saturated ring containing two nitrogen atoms and a carbonyl group. In contrast, the benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, resulting in an aromatic bicyclic system.

G cluster_0 Imidazolidinone cluster_1 Benzimidazole a Imidazolidin-2-one [Image of Imidazolidin-2-one structure] b Benzimidazole [Image of Benzimidazole structure]

Caption: Core structures of Imidazolidinone and Benzimidazole.

Comparative Biological Activity: Anticancer Properties

Both imidazolidinone and benzimidazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Scaffold Derivative Cancer Cell Line IC50 (µM) Reference
Imidazolidinone Compound 3e (a 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione)MCF-7 (Breast)20.4 (LD50)[1]
Compound 9r (an imidazolidin-4-one derivative)HCT116 (Colorectal)-[2]
Compound 24 (a naphthalen-2-yl-substituted imidazolidine-2,4-dione)MCF-7 (Breast)4.92[3]
2-thioxoimadazolidin-4-one derivative 4 HepG2 (Liver)0.017[4]
2-thioxoimadazolidin-4-one derivative 2 HepG2 (Liver)0.18[4]
Benzimidazole Fluoro aryl benzimidazole derivative 1 HOS (Bone)1.8[5]
Fluoro aryl benzimidazole derivative 1 G361 (Melanoma)2[5]
Fluoro aryl benzimidazole derivative 1 MCF-7 (Breast)2.8[5]
Benzimidazole derivative with sulfonamide moiety 10 MGC-803 (Gastric)1.02[5]
Benzimidazole-triazole hybrid 32 HCT-116 (Colorectal)3.87[5]
B-norcholesteryl benzimidazole derivative 7a HeLa (Cervical)<10[6]
Alkylsulfonyl 1H-benzo[d]imidazole derivativeMCF-7 (Breast)4.7-10.9[7]

Comparative Biological Activity: Antibacterial Properties

Derivatives of both scaffolds have also been explored for their antibacterial efficacy. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial strains.

Scaffold Derivative Bacterial Strain MIC (µg/mL) Reference
Imidazolidinone Imidazolidine derivative 4d Escherichia coli (Gram-negative)-[8]
Imidazolidine derivative 4f Escherichia coli (Gram-negative)-[8]
Imidazolidineiminothione derivative 11c Bacillus subtilis (Gram-positive)0.15[9]
Imidazolidineiminothione derivative 11c Klebsiella pneumoniae (Gram-negative)0.12[9]
Imidazolidine-2,4-dione derivative Hyd6 Pseudomonas aeruginosa (Gram-negative)62.5[10]
Benzimidazole Benzimidazole derivative 5e Staphylococcus aureus (Gram-positive)-[11]
Benzimidazole derivative 5i Escherichia coli (Gram-negative)7.81[11]
Benzimidazole derivative 11d Staphylococcus aureus (Gram-positive)2[6]
Benzimidazole derivative 11d Escherichia coli (Gram-negative)16[6]
Benzimidazole-triazole derivative 63a MRSA (Gram-positive)16[1]
Benzimidazole-triazole derivative 63a Escherichia coli (Gram-negative)-[1]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical for its drug-likeness, influencing absorption, distribution, metabolism, and excretion (ADME).

Property Imidazolidinone Scaffold Benzimidazole Scaffold
Molecular Weight Generally lowerGenerally higher due to the fused ring
Polarity Generally more polar due to the urea/amide moietyPolarity can be modulated by substituents
Solubility Generally good aqueous solubilityLimited water solubility, often requiring salt formation[12]
Hydrogen Bonding Both hydrogen bond donors and acceptorsBoth hydrogen bond donors and acceptors
Aromaticity Non-aromaticAromatic

Mechanisms of Action in Cancer

The pathways through which these scaffolds exert their anticancer effects are a key differentiator.

Benzimidazole: Targeting Microtubule Dynamics

A well-established mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[13][14][15] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[14][15]

G cluster_0 Benzimidazole Derivative Action Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Benzimidazole mechanism via tubulin inhibition.

Imidazolidinone: A More Diverse Range of Mechanisms

The anticancer mechanisms of imidazolidinone derivatives appear to be more varied. Some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[2][16] This increase in ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways. Other imidazolidinone-based compounds have been developed as inhibitors of specific kinases involved in cancer cell signaling, such as Cyclooxygenase-2 (COX-2).[16][17]

G cluster_0 Imidazolidinone Derivative Action Imidazolidinone Imidazolidinone Derivative ROS Increased ROS Production Imidazolidinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Imidazolidinone mechanism via ROS induction.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[18]

G cluster_0 MTT Assay Workflow A Seed Cells B Add Test Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

Caption: A simplified workflow for the MTT assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][20][21]

Protocol:

  • Prepare Antibiotic Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[21]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Broth Microdilution Workflow A Prepare Serial Dilutions of Compound C Inoculate Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate C->D E Determine MIC D->E

Caption: A simplified workflow for MIC determination.

Conclusion

Both imidazolidinone and benzimidazole scaffolds represent highly valuable frameworks in the design and development of new therapeutic agents. Benzimidazoles have a well-documented and potent anticancer activity, primarily through the inhibition of tubulin polymerization. Imidazolidinones, while also demonstrating significant anticancer and antibacterial potential, exhibit a more diverse range of mechanisms of action. The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their strategic selection and development of novel drug candidates based on these privileged heterocyclic systems.

References

On-Target Activity Validation: A Comparative Guide to Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent elicits its effect through the intended target is a critical step in the validation process. Gene knockout (KO) and knockdown (KD) models are indispensable tools for this purpose, each offering distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for your research needs.

At a Glance: Knockout vs. Knockdown

Quantitative Comparison of Knockout and Knockdown Methodologies

The following tables summarize key quantitative metrics for CRISPR-Cas9 mediated knockout and siRNA-mediated knockdown, providing a clear comparison of their performance characteristics.

ParameterCRISPR/Cas9 KnockoutsiRNA KnockdownKey Considerations
On-Target Efficiency >80% (can approach 100% in clonal populations)70-95%Knockout offers more complete and permanent gene silencing. Knockdown efficiency can be variable and is often incomplete.[3]
Duration of Effect PermanentTransient (typically 48-96 hours)Knockout provides a stable system for long-term studies, while knockdown is suitable for investigating the acute effects of gene silencing.
Off-Target Effects Can occur, requires careful guide RNA design and validationMore frequent, sequence-dependent and independent effectsOff-target effects are a significant concern for both methods and necessitate rigorous validation.[3][4]
Lethality for Essential Genes HighLowKnockdown is preferred for studying essential genes where a complete knockout would be lethal to the cell or organism.[5]
Throughput Lower (requires clonal isolation for homozygous KOs)Higher (amenable to high-throughput screening)siRNA libraries allow for large-scale screening of multiple gene targets simultaneously.

Experimental Workflows and Validation

Successful confirmation of on-target activity relies on robust experimental design and thorough validation at multiple levels: genomic, transcriptomic, and proteomic.

CRISPR/Cas9 Knockout Workflow

The generation and validation of a knockout cell line is a multi-step process that ensures the desired genetic modification is present and functional.

CRISPR Knockout Workflow cluster_design Design & Preparation cluster_transfection Cellular Engineering cluster_validation Validation gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Cloning Transfection Transfection Vector Construction->Transfection Delivery Selection & Clonal Isolation Selection & Clonal Isolation Transfection->Selection & Clonal Isolation Enrichment Genomic DNA Validation Genomic DNA Validation Selection & Clonal Isolation->Genomic DNA Validation Verification mRNA Expression Analysis mRNA Expression Analysis Genomic DNA Validation->mRNA Expression Analysis Protein Expression Analysis Protein Expression Analysis mRNA Expression Analysis->Protein Expression Analysis Phenotypic Analysis Phenotypic Analysis Protein Expression Analysis->Phenotypic Analysis

Caption: CRISPR/Cas9 knockout experimental workflow.

siRNA Knockdown Workflow

The transient nature of siRNA-mediated knockdown allows for a more rapid experimental timeline.

siRNA Knockdown Workflow cluster_prep Preparation cluster_transfection Delivery & Analysis siRNA Design & Synthesis siRNA Design & Synthesis Transfection Transfection siRNA Design & Synthesis->Transfection Delivery mRNA Expression Analysis mRNA Expression Analysis Transfection->mRNA Expression Analysis 24-48h post-transfection Protein Expression Analysis Protein Expression Analysis mRNA Expression Analysis->Protein Expression Analysis 48-96h post-transfection Phenotypic Analysis Phenotypic Analysis Protein Expression Analysis->Phenotypic Analysis

Caption: siRNA knockdown experimental workflow.

Detailed Experimental Protocols

Genomic DNA Validation for CRISPR/Cas9 Knockout

1. Mismatch Cleavage Assay (e.g., Surveyor Assay): A rapid and cost-effective method to screen for the presence of insertions or deletions (indels).

  • Principle: This assay uses an endonuclease (e.g., T7 Endonuclease I) that recognizes and cleaves mismatched DNA heteroduplexes formed between wild-type and edited DNA strands.[6][7]

  • Protocol:

    • Extract genomic DNA from the edited cell population.

    • Amplify the target region by PCR.

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed DNA with T7 Endonuclease I.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.[6]

2. Sanger Sequencing: Provides sequence-level confirmation of the specific indel mutations in clonal cell lines.

  • Protocol:

    • Isolate single-cell clones from the edited population.

    • Extract genomic DNA from each clone.

    • Amplify the target region by PCR.

    • Purify the PCR product and send for Sanger sequencing.

    • Analyze the sequencing data to identify frameshift mutations that result in a premature stop codon.[6][8]

mRNA Expression Analysis

Quantitative Real-Time PCR (qPCR): The gold standard for quantifying the reduction in target mRNA levels.

  • Protocol:

    • Isolate total RNA from knockout/knockdown and control cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH, Actin).

    • Calculate the relative expression of the target gene using the ΔΔCt method.[1][9][10]

Protein Expression Analysis

Western Blot: A widely used technique to confirm the reduction or absence of the target protein.

  • Protocol:

    • Prepare protein lysates from knockout/knockdown and control cells.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.[11][12][13]

Signaling Pathway Analysis: A Case Study of the PI3K/Akt Pathway

Knockout or knockdown of a key signaling molecule can be used to validate its role in a specific pathway. The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth.[14][15][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1->CellSurvival FOXO->Apoptosis

Caption: The PI3K/Akt signaling pathway.

By knocking out or knocking down a key component like Akt, researchers can observe the downstream effects on targets like mTORC1 and GSK3β, thereby confirming the on-target activity of a drug that modulates Akt.

Conclusion

Both knockout and knockdown models are powerful tools for confirming on-target activity. Knockout provides a definitive, permanent genetic ablation, ideal for in-depth functional studies. Knockdown offers a transient and often more rapid approach, particularly useful for essential genes and high-throughput screening. The selection of the appropriate model should be guided by the specific research question, with rigorous validation at the genomic, transcriptomic, and proteomic levels being essential for confident interpretation of the results.

References

Comparative Selectivity Analysis of 1-(Piperidin-4-yl)imidazolidin-2-one Against a Diverse Receptor Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the receptor selectivity profile of the compound 1-(Piperidin-4-yl)imidazolidin-2-one. Due to the limited availability of a comprehensive, pre-existing selectivity panel for this specific molecule, this document synthesizes available data on structurally related compounds and outlines detailed experimental protocols for key assays to enable researchers to conduct their own comprehensive evaluations. The information presented herein is intended to serve as a foundational resource for understanding the potential biological targets of this chemical scaffold and to guide future drug discovery and development efforts.

Quantitative Selectivity Profile

The following table summarizes the hypothetical binding affinities of 1-(Piperidin-4-yl)imidazolidin-2-one against a panel of receptors. This data is extrapolated from published findings on structurally similar compounds and should be considered predictive. Experimental validation is highly recommended.

Receptor Target FamilySpecific ReceptorBinding Affinity (Ki, nM) - PredictedFunctional ActivityReference Compound Example
Opioid Receptors Mu (µ)> 1000Low to negligibleMorphine
Delta (δ)> 1000Low to negligibleNaltrindole
Kappa (κ)> 1000Low to negligibleU-50488
Sigma Receptors Sigma-1 (σ₁)50 - 200Potential ModulatorHaloperidol
Sigma-2 (σ₂)200 - 500Potential ModulatorSiramesine
Melanin-Concentrating Hormone Receptor MCH-R1> 500Likely Antagonist at higher conc.SNAP-94847
Inflammasome NLRP3> 1000Low to negligible direct inhibitionMCC950

Note: The predicted binding affinities are based on the general observation that the unsubstituted 1-(Piperidin-4-yl)imidazolidin-2-one core is a common starting point for chemical modifications that confer high affinity and selectivity for various targets. The parent compound itself is expected to have modest to low affinity for these receptors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent assessment of 1-(Piperidin-4-yl)imidazolidin-2-one's selectivity.

Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity of a test compound to mu (µ), delta (δ), and kappa (κ) opioid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DAMGO for µ, [³H]-Naltrindole for δ, [³H]-U-69,593 for κ)

  • Test compound: 1-(Piperidin-4-yl)imidazolidin-2-one

  • Non-specific binding control (e.g., Naloxone)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[1]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[1]

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR, such as opioid or MCH receptors.[2][3][4]

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compound and a known agonist

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • Microplate scintillation counter

Procedure:

  • Prepare dilutions of the test compound and the known agonist.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound (to assess antagonism) or buffer.

  • Add the known agonist (for antagonist testing) or buffer (for agonist testing).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes with gentle shaking.[2]

  • Add SPA beads and incubate for a further 60 minutes at room temperature to allow for capture of the membranes.

  • Measure the radioactivity in a microplate scintillation counter.

  • Data is analyzed to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

NLRP3 Inflammasome Activation Assay

This cellular assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or J774A.1)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (NLRP3 activators)

  • Test compound

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Plate the macrophage cells and differentiate them if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Induce NLRP3 activation by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.[5]

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.[6]

  • Measure lactate dehydrogenase (LDH) release in the supernatants as an indicator of pyroptosis-induced cell death.

  • Determine the IC₅₀ of the test compound for the inhibition of IL-1β release and LDH release.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream Cellular Effects (e.g., reduced neuronal excitability) cAMP->Downstream_Effects Ion_Channels->Downstream_Effects

Caption: Opioid Receptor Signaling Pathway.

G NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 (Transcription) NF_kB->Pro_IL1B_NLRP3 NLRP3_Activator NLRP3 Activator (e.g., Nigericin) NLRP3 NLRP3 NLRP3_Activator->NLRP3 Activates Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves GasderminD Gasdermin-D Caspase1->GasderminD Cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis GasderminD->Pyroptosis

Caption: NLRP3 Inflammasome Activation Pathway.

G Radioligand Binding Assay Workflow Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Benchmarking the In Vitro Potency of Novel 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of novel 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives in modulating the NLRP3 inflammasome pathway. This document provides a comprehensive analysis of their in vitro potency, supported by experimental data and detailed protocols.

A recent study has explored a series of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome, a key player in the innate immune response.[1] The overactivation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. This guide summarizes the in vitro biological evaluation of these novel compounds, providing a direct comparison of their potency in inhibiting NLRP3-dependent pyroptosis and IL-1β release in human macrophages.

Data Presentation: Comparative In Vitro Potency

The following tables summarize the quantitative data on the biological activity of the most promising compounds from the study.

Table 1: Inhibition of NLRP3-Dependent Pyroptosis and IL-1β Release in LPS/ATP-stimulated THP-1 cells.

CompoundConcentration (µM)Inhibition of Pyroptosis (%)Inhibition of IL-1β Release (%)
1 1024.9 ± 6.319.4 ± 0.4
6 1040-60 (Maximal)Not Reported
9 1040-60 (Maximal)Significant
1~20-30Significant
13 1040-60 (Maximal)Significant
1~20-30Significant
18 1040-60 (Maximal)Significant
1~20-30Significant

Data extracted from a study on novel NLRP3 inhibitors.[1] "Significant" indicates a notable concentration-dependent inhibition as described in the study.

Table 2: Cytotoxicity of Selected Compounds in THP-1 Cells.

CompoundTC50 (µM)
1 >100
6 >100
9 >100
13 >100
18 >100

TC50 represents the concentration at which 50% of the cells are killed. Data from MTT assay after 72h treatment.[1]

Mandatory Visualization

Signaling Pathway

NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 ATP ATP P2X7 P2X7 ATP->P2X7 Signal 2 NFkB NF-κB Pathway (Priming) TLR4->NFkB NLRP3_a Active NLRP3 Inflammasome P2X7->NLRP3_a Activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_ia Inactive NLRP3 NFkB->NLRP3_ia Transcription IL1b IL-1β Release Pro_IL1b->IL1b NLRP3_ia->NLRP3_a ASC ASC NLRP3_a->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Compounds 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives Compounds->NLRP3_a Inhibition

Caption: NLRP3 inflammasome activation and inhibition pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cells PMA-differentiated THP-1 Macrophages start->cells priming Priming with LPS cells->priming cytotoxicity Cytotoxicity Assay (MTT) (Separate Experiment) cells->cytotoxicity treatment Treatment with Test Compounds priming->treatment stimulation Stimulation with ATP treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant pyroptosis Pyroptosis Assay (LDH Release) supernatant->pyroptosis il1b IL-1β Release Assay (ELISA) supernatant->il1b end End pyroptosis->end il1b->end cytotoxicity->end

Caption: Workflow for in vitro evaluation of NLRP3 inhibitors.

Experimental Protocols

The following methodologies were employed to assess the in vitro potency of the novel 1-(Piperidin-4-yl)imidazolidin-2-one derivatives.[1]

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To differentiate into a macrophage-like phenotype, THP-1 cells were treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

NLRP3 Inflammasome Activation and Inhibition
  • Priming (Signal 1): Differentiated THP-1 cells were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Following priming, cells were treated with increasing concentrations (0.1–50 µM) of the test compounds for 30 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome was then activated by stimulating the cells with 5 mM ATP for 45 minutes.

Quantification of Pyroptosis (LDH Assay)
  • Principle: Pyroptosis, a form of inflammatory cell death, results in the release of lactate dehydrogenase (LDH) into the cell culture supernatant.

  • Procedure: After ATP stimulation, the cell culture supernatant was collected. The amount of LDH released was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The percentage of pyroptosis inhibition was calculated relative to vehicle-treated controls.

Quantification of IL-1β Release (ELISA)
  • Principle: The release of the pro-inflammatory cytokine IL-1β into the supernatant is a direct consequence of NLRP3 inflammasome activation and caspase-1 activity.

  • Procedure: The concentration of IL-1β in the collected cell culture supernatants was measured using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's protocol. The percentage of IL-1β release inhibition was determined by comparing compound-treated cells to vehicle-treated controls.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay measures cell metabolic activity as an indicator of cell viability, allowing for the assessment of compound-induced cytotoxicity.

  • Procedure: THP-1 cells were treated with increasing concentrations of the test compounds (0.1–100 µM) for 72 hours. Subsequently, MTT reagent was added to each well, and after a further incubation period, the resulting formazan crystals were solubilized. The absorbance was measured to determine the percentage of viable cells. The TC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]

References

Safety Operating Guide

Proper Disposal of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed safety and logistical information for the proper disposal of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Regulatory Compliance

This compound is a chemical compound intended for research and development purposes.[1] While specific hazard classifications for this exact compound are not detailed in the provided search results, similar heterocyclic compounds are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation. All laboratory waste must be handled as hazardous unless determined otherwise.[2][3]

Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for its safe management from "cradle to grave."[3] This includes proper identification, management, and disposal through a licensed hazardous waste disposal company.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory coatA flame-retardant lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of dust or aerosol generation.
Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Carefully sweep up the solid material, place it in a designated, sealed container for hazardous waste, and label it appropriately.[1] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any relevant hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Record Keeping:

    • Maintain a manifest of all hazardous waste generated and disposed of, in accordance with EPA regulations.[4] These records should be kept for a minimum of three years.[4]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or reuse.

Decontamination StepProcedure
Triple Rinsing Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
Rinsate Collection Collect the rinsate from all three rinses and manage it as hazardous waste.
Container Disposal Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies. Puncture the container to prevent reuse.

Visual Guidance

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Collect solid waste in a labeled, sealed container B->F No D Collect rinsate as hazardous waste C->D E Dispose of decontaminated container as non-hazardous waste C->E G Store in designated hazardous waste accumulation area D->G F->G H Contact licensed hazardous waste disposal service G->H I Complete waste manifest for record keeping H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1][2][3]To protect against eye irritation or serious eye damage from dust particles or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1][2][3]To prevent skin irritation or burns from direct contact.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1]To avoid respiratory irritation.[2]
Body Protection A long-sleeved, flame-retardant lab coat or coveralls.[3]To protect against skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this chemical.

1. Engineering Controls:

  • Always work in a well-ventilated laboratory.[1][2]

  • Use a chemical fume hood for all operations that may generate dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool environment.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of this substance as hazardous waste.

  • All disposal practices must be in accordance with federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service to dispose of this material.

2. Contaminated Packaging Disposal:

  • Empty containers may retain product residue and should be treated as hazardous.

  • Do not reuse empty containers.

  • Puncture and dispose of containers in accordance with local regulations.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receipt and Storage B Preparation (Weighing, etc.) A->B Retrieve from storage C Experimental Use B->C Transfer to experiment D Decontamination C->D After experiment completion E Waste Collection D->E Collect all waste F Disposal E->F Segregate and label waste G Wear Full PPE G->B G->C G->D G->E H Use Fume Hood H->B H->C

Caption: Workflow for handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.